Ciprofibrate, (R)-
Description
Overview of Fibrate Class Pharmacological Action
Fibrates, a class of amphipathic carboxylic acids, exert their primary effects by modulating lipid metabolism. wikipedia.org They are particularly effective at lowering plasma triglyceride levels and increasing high-density lipoprotein (HDL) cholesterol levels. nih.govdrugs.comresearchgate.net The pharmacological action of fibrates is multifaceted, involving a combination of mechanisms that ultimately lead to a more favorable lipid profile. nih.gov
The core mechanism of fibrate action involves the activation of Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of genes involved in lipid and lipoprotein metabolism. wikipedia.orguscjournal.com By activating PPARα, fibrates influence the transcription of numerous genes, leading to:
Increased Lipoprotein Lipase (B570770) Activity: Fibrates enhance the expression of lipoprotein lipase, an enzyme that breaks down triglycerides in very-low-density lipoproteins (VLDL) and chylomicrons, facilitating their clearance from the bloodstream. patsnap.comspringermedizin.denih.gov
Decreased ApoC-III Production: They suppress the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase. This further promotes the breakdown of triglycerides. ahajournals.org
Enhanced Fatty Acid Oxidation: Fibrates stimulate the uptake and oxidation of fatty acids in the liver and muscle, reducing the substrate available for triglyceride synthesis. ahajournals.org
Increased HDL Cholesterol: The mechanism for increasing HDL is complex but involves the increased production of apolipoproteins A-I and A-II, the major protein components of HDL. wikipedia.org
Role of Peroxisome Proliferator-Activated Receptors (PPARs) in Metabolic Regulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes involved in metabolism and energy homeostasis. nih.govmdpi.com There are three main isotypes of PPARs:
PPARα (alpha): Primarily expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, skeletal muscle, and kidney. ahajournals.orgnih.govoup.com Its activation leads to the stimulation of fatty acid catabolism. ahajournals.org Fibrates are potent agonists of PPARα. uscjournal.comphysiology.org
PPARγ (gamma): Predominantly found in adipose tissue, where it is a key regulator of adipocyte differentiation and lipid storage. ahajournals.orgnih.gov It is the target of the thiazolidinedione class of antidiabetic drugs. wikipedia.orgwikipedia.org
PPARβ/δ (beta/delta): Ubiquitously expressed and involved in fatty acid oxidation, glucose metabolism, and the regulation of inflammation. nih.govspandidos-publications.com
These receptors form heterodimers with the retinoid X receptor (RXR) and bind to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of their target genes. spandidos-publications.comsmw.ch This binding, in the presence of a ligand (like a fibrate), initiates the transcription of genes that control various metabolic pathways. smw.ch
Table 1: Overview of PPAR Isotypes and their Primary Functions
| PPAR Isotype | Primary Tissue Expression | Primary Functions |
| PPARα | Liver, Heart, Skeletal Muscle, Kidney | Fatty Acid Oxidation, Lipid Catabolism |
| PPARγ | Adipose Tissue | Adipocyte Differentiation, Lipid Storage |
| PPARβ/δ | Ubiquitous | Fatty Acid Oxidation, Glucose Metabolism, Inflammation |
Historical Context of Fibrate Development and PPAR Agonism
The journey of fibrates began in the mid-1950s with the synthesis of the first compounds. nih.gov Their clinical application started in the early 1960s, long before their precise mechanism of action was understood. wikipedia.orguscjournal.com For decades, the therapeutic benefits of fibrates in managing dyslipidemia were observed empirically.
A significant breakthrough occurred in the 1990s with the discovery that fibrates exert their effects by activating PPARs, specifically PPARα. wikipedia.orgnih.gov This discovery revolutionized the understanding of fibrate pharmacology, shifting the focus from a purely phenomenological observation to a molecular-level comprehension of their action. This understanding has paved the way for the development of newer, more selective PPAR modulators.
The development of Ciprofibrate (B1669075) and other second-generation fibrates like fenofibrate (B1672516) and bezafibrate (B1666932) represented an advancement over the first-generation clofibrate, offering improved efficacy and a better side-effect profile. researchgate.netkoreamed.org The exploration of PPAR agonism has also led to the development of dual PPAR agonists (e.g., PPARα/γ and PPARα/δ) and pan-PPAR agonists, aiming to simultaneously target different aspects of metabolic syndrome. wikipedia.orgnih.govnih.gov
Table 2: Timeline of Key Developments in Fibrate and PPAR Research
| Year/Era | Key Development | Significance |
| Mid-1950s | Synthesis of the first fibrates. nih.gov | Laid the foundation for a new class of lipid-lowering drugs. |
| 1962 | Clinical introduction of clofibrate. researchgate.net | First fibrate to be widely used for treating dyslipidemia. |
| 1985 | Ciprofibrate first approved. nih.gov | Introduction of a more potent second-generation fibrate. |
| 1990 | Identification of PPARα. oup.com | Crucial step towards understanding the molecular target of fibrates. |
| 1990s | Discovery that fibrates are PPARα agonists. wikipedia.org | Elucidated the molecular mechanism of action of fibrates. |
| 2000s-Present | Development of selective PPAR modulators (SPPARMs) and dual/pan-agonists. oup.comwikipedia.orgnih.gov | Ongoing research to develop more targeted and safer therapies for metabolic disorders. |
Detailed Research Findings on Ciprofibrate, (R)-
Ciprofibrate, with the chemical name 2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methylpropanoic acid, is a potent fibrate derivative. nih.govmdpi.com Its pharmacological activity is primarily attributed to its role as a selective agonist of PPARα. patsnap.comphysiology.orgca.govca.gov
Research has demonstrated that ciprofibrate effectively modulates lipid profiles. In clinical studies involving patients with hypertriglyceridemia and low HDL-cholesterol, ciprofibrate treatment resulted in a significant decrease in plasma triglyceride concentrations and an increase in HDL cholesterol levels. springermedizin.denih.govahajournals.org Specifically, one study reported a 44% decrease in triglycerides and a 10% increase in HDL cholesterol after four months of treatment. springermedizin.de
The mechanism behind these effects lies in ciprofibrate's ability to activate PPARα, which in turn regulates the transcription of genes involved in lipid metabolism. physiology.org This includes increasing the expression and activity of lipoprotein lipase, which is crucial for the clearance of triglyceride-rich lipoproteins. springermedizin.denih.gov Furthermore, ciprofibrate has been shown to decrease the concentration of apolipoprotein CIII, an inhibitor of lipoprotein lipase. springermedizin.denih.gov
Studies in animal models have provided further insights into the molecular actions of ciprofibrate. In cynomolgus monkeys, ciprofibrate administration led to a strong upregulation of genes related to fatty acid metabolism and mitochondrial oxidative phosphorylation in the liver. nih.gov In rats, long-term administration of ciprofibrate induced the expression of a number of genes involved in the metabolism of lipids, glucose, and amino acids. physiology.org
Interestingly, research has also shown that ciprofibrate can increase the expression of the cholesteryl ester transfer protein (CETP) gene in mice. nih.gov This suggests a role for ciprofibrate in the indirect reverse cholesterol transport pathway, facilitating the movement of cholesterol from peripheral tissues back to the liver. nih.gov
Table 3: Summary of Research Findings on Ciprofibrate
| Study Type | Model | Key Findings | Reference |
| Clinical Study | Patients with hypertriglyceridemia and low HDL-C | Decreased plasma triglycerides by 44%; Increased HDL-C by 10%. | springermedizin.de |
| Clinical Study | Patients with type 2 diabetes | Improved fasting and postprandial endothelial function; Reduced postprandial oxidative stress. | ahajournals.org |
| Animal Study | Cynomolgus monkeys | Upregulation of hepatic genes for fatty acid metabolism and mitochondrial oxidative phosphorylation. | nih.gov |
| Animal Study | Rats | Induced expression of genes involved in lipid, glucose, and amino acid metabolism. | physiology.org |
| Animal Study | Mice (CETP transgenic) | Increased plasma CETP activity and liver CETP mRNA levels. | nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
135133-49-2 |
|---|---|
Molecular Formula |
C13H14Cl2O3 |
Molecular Weight |
289.15 g/mol |
IUPAC Name |
2-[4-[(1R)-2,2-dichlorocyclopropyl]phenoxy]-2-methylpropanoic acid |
InChI |
InChI=1S/C13H14Cl2O3/c1-12(2,11(16)17)18-9-5-3-8(4-6-9)10-7-13(10,14)15/h3-6,10H,7H2,1-2H3,(H,16,17)/t10-/m1/s1 |
InChI Key |
KPSRODZRAIWAKH-SNVBAGLBSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)[C@H]2CC2(Cl)Cl |
Canonical SMILES |
CC(C)(C(=O)O)OC1=CC=C(C=C1)C2CC2(Cl)Cl |
Origin of Product |
United States |
Molecular Mechanisms of Action of Ciprofibrate R
Peroxisome Proliferator-Activated Receptor Alpha (PPARα) Agonism by Ciprofibrate (B1669075) (R)-
At the heart of ciprofibrate's mechanism is its function as a potent agonist for Peroxisome Proliferator-Activated Receptor Alpha (PPARα). patsnap.comdrugbank.comca.gov PPARα is a ligand-activated transcription factor and a member of the nuclear hormone receptor superfamily, playing a pivotal role in the regulation of genes involved in lipid metabolism. oup.comphysiology.org When ciprofibrate binds to and activates PPARα, it initiates a cascade of events that modulate the expression of numerous target genes. patsnap.comphysiology.org This activation is central to the drug's ability to alter plasma lipid profiles. Ciprofibrate is considered a selective PPARα ligand. physiology.org
PPARα Heterodimerization with Retinoid X Receptor Alpha (RXRα)
Upon activation by a ligand such as ciprofibrate, PPARα does not act alone. It forms a heterodimer with another nuclear receptor, the Retinoid X Receptor Alpha (RXRα). physiology.orgoup.com This partnership is obligatory for its function; the PPARα/RXRα complex is the functional unit that binds to DNA. oup.comwikipedia.org This heterodimerization is a critical step, as it allows the complex to recognize and bind to specific DNA sequences, thereby controlling gene expression. physiology.org The formation of the PPARα–RXRα heterodimer can occur even in the absence of a PPARα ligand, but the binding of an agonist like ciprofibrate dramatically enhances its ability to bind to DNA and activate transcription, especially when receptor concentrations are limited. pnas.org
Binding to Hormone Response Elements and Transcriptional Activation
The activated PPARα/RXRα heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. physiology.orgphysiology.org A PPRE typically consists of a direct repeat of the nucleotide sequence AGGTCA separated by a single nucleotide (DR-1). bioscientifica.com Binding of the ligand-activated heterodimer to a PPRE initiates the recruitment of a multiprotein coactivator complex. oup.comresearchgate.net This complex then facilitates the initiation of transcription by the cell's basal transcription machinery, leading to an up- or down-regulation of gene expression. researchgate.net This process ultimately results in the synthesis of proteins that execute the metabolic changes associated with ciprofibrate, such as those involved in fatty acid transport and oxidation. oup.com
Regulation of Lipid Metabolism Pathways
The activation of PPARα by (R)-Ciprofibrate sets in motion a series of changes in key metabolic pathways that collectively contribute to its lipid-lowering effects.
Modulation of Lipoprotein Lipase (B570770) (LPL) Activity and Gene Expression
One of the most significant effects of PPARα activation by ciprofibrate is the upregulation of lipoprotein lipase (LPL) gene expression. patsnap.comahajournals.org LPL is a crucial enzyme that hydrolyzes triglycerides within circulating triglyceride-rich lipoproteins, such as chylomicrons and Very-Low-Density Lipoproteins (VLDL). patsnap.commdpi.com By increasing the expression and activity of LPL, ciprofibrate enhances the clearance of these lipoproteins from the bloodstream, leading to a reduction in plasma triglyceride levels. patsnap.comspringermedizin.de This is a primary mechanism behind the hypotriglyceridemic effect of fibrates. ahajournals.org Studies have shown that ciprofibrate treatment can increase post-heparin LPL activity significantly. nih.gov
Enhancement of Hepatic Fatty Acid Uptake and Oxidation
Ciprofibrate also stimulates the uptake and breakdown of fatty acids in the liver. PPARα activation upregulates the expression of genes encoding for proteins involved in the transport of fatty acids into liver cells and their subsequent catabolism through mitochondrial and peroxisomal β-oxidation. oup.comahajournals.org This includes increasing the activity of enzymes like acyl-CoA synthetase, which "activates" fatty acids for metabolism. ahajournals.orgdiabetesjournals.org By shifting fatty acid metabolism away from triglyceride synthesis and towards oxidation, the liver produces fewer triglycerides for export in VLDL particles. ahajournals.org In rats, ciprofibrate has been shown to increase hepatic carnitine concentrations and the activity of carnitine acetyltransferase, further facilitating the transport of fatty acids into mitochondria for oxidation. nih.gov
Influence on Very-Low-Density Lipoprotein (VLDL) Metabolism and Production
The influence of ciprofibrate on VLDL is multifaceted. By enhancing LPL-mediated lipolysis and promoting hepatic fatty acid oxidation, it reduces the availability of triglycerides for VLDL assembly and secretion from the liver. ahajournals.org Furthermore, PPARα activation by fibrates can decrease the hepatic production of Apolipoprotein C-III (ApoC-III), a protein that inhibits LPL activity and delays the clearance of triglyceride-rich lipoproteins. patsnap.comspringermedizin.de The combined effect is a significant reduction in the production and secretion of VLDL particles by the liver. patsnap.comahajournals.org Clinical studies have demonstrated that ciprofibrate treatment markedly diminishes the plasma concentrations of large VLDL-1 and smaller VLDL-2 particles. oup.com In hyperlipidemic rats, ciprofibrate was shown to reduce the overproduction of lower density lipoproteins. nih.gov
Table 1: Summary of Ciprofibrate's Effects on Lipoprotein Subclasses This table is interactive. Click on headers to sort.
| Lipoprotein Subclass | Effect of Ciprofibrate Treatment | Percentage Change (%) | Reference |
|---|---|---|---|
| VLDL-1 (large) | Marked Diminution | -40% | oup.com |
| VLDL-2 (small) | Marked Diminution | -25% | oup.com |
| Total VLDL Cholesterol | Reduction | -38% | nih.gov |
| Dense LDL | Significant Reduction | -46% | oup.com |
| Total LDL Cholesterol | Reduction | -17% to -22% | oup.comnih.gov |
| Total HDL Cholesterol | Elevation | +11% to +13% | oup.comnih.gov |
| HDL-3 | Preferential Elevation | +22% | oup.com |
Table 2: Key Genes and Proteins Regulated by (R)-Ciprofibrate via PPARα This table is interactive. Click on headers to sort.
| Gene/Protein | Function | Effect of Ciprofibrate | Consequence | Reference |
|---|---|---|---|---|
| PPARα | Nuclear Receptor / Transcription Factor | Agonist Binding/Activation | Master regulator of lipid metabolism | patsnap.comdrugbank.com |
| RXRα | Nuclear Receptor / Heterodimer Partner | Forms complex with PPARα | Enables DNA binding and transcription | physiology.orgoup.com |
| Lipoprotein Lipase (LPL) | Triglyceride Hydrolysis | Upregulates expression and activity | Increased clearance of VLDL and chylomicrons | patsnap.comahajournals.org |
| Acyl-CoA Synthetase (ACS) | Fatty Acid Activation | Upregulates expression | Increased fatty acid oxidation | ahajournals.orgdiabetesjournals.org |
| Carnitine Acetyltransferase | Fatty Acid Transport (Mitochondria) | Increases activity | Enhanced fatty acid oxidation | nih.gov |
| Apolipoprotein C-III (ApoC-III) | LPL Inhibitor | Downregulates expression | Reduced inhibition of LPL, faster TRL clearance | patsnap.comspringermedizin.de |
| Apolipoprotein A-I (ApoA-I) | Major HDL protein | Upregulates expression | Increased HDL formation | ahajournals.org |
| Apolipoprotein A-II (ApoA-II) | HDL protein | Upregulates expression | Increased HDL formation | ahajournals.org |
Low-Density Lipoprotein (LDL) Receptor Upregulation and Clearance
Ciprofibrate therapy has been shown to promote the clearance of low-density lipoprotein (LDL) from the plasma. nih.gov This is achieved, in part, by enhancing the removal of apolipoprotein B (apoB), the primary protein component of LDL, through the LDL receptor-mediated pathway. nih.gov
In animal models, ciprofibrate has been observed to accelerate the plasma removal of cholesteryl esters from LDL. nih.gov This suggests an improved affinity of LDL particles for their receptor, facilitating their clearance from the circulation. nih.gov The LDL receptor is crucial for clearing approximately 70% of plasma LDL, primarily in the liver. rndsystems.com
High-Density Lipoprotein (HDL) Cholesterol Modulation and Subfraction Changes
Ciprofibrate treatment leads to an increase in high-density lipoprotein (HDL) cholesterol levels. nih.govahajournals.org This is often accompanied by a rise in the plasma concentrations of apolipoprotein A-I (apoA-I) and apolipoprotein A-II (apoA-II), the major proteins associated with HDL. ahajournals.orgscielo.org
The modulation of HDL by ciprofibrate also involves changes in its subfractions. Studies have shown that ciprofibrate preferentially increases the levels of the denser HDL-3 subfraction. oup.comnih.gov This is significant because HDL-3 particles are considered to be particularly active in facilitating cholesterol efflux from cells. oup.com The increase in HDL levels is also associated with a cholesterol enrichment of HDL particles. ahajournals.orgahajournals.org
The mechanism behind these changes involves the activation of peroxisome proliferator-activated receptor-alpha (PPAR-α), which induces the hepatic expression of lipoprotein lipase (LPL). scielo.org Enhanced LPL activity promotes the intravascular lipolysis of triglyceride-rich lipoproteins, which contributes to the maturation of HDL particles. scielo.org
Inhibition of Apolipoprotein C-III (apoC-III) Synthesis
A key mechanism by which ciprofibrate and other fibrates lower triglyceride levels is through the inhibition of apolipoprotein C-III (apoC-III) synthesis in the liver. ahajournals.org ApoC-III is a protein primarily found on the surface of triglyceride-rich lipoproteins like very low-density lipoprotein (VLDL) and is a known inhibitor of lipoprotein lipase (LPL) and hepatic lipase. ahajournals.orgnih.govnih.govnih.gov
By repressing the transcription of the apoC-III gene, fibrates lead to a decrease in the production of apoC-III. ahajournals.org This reduction in apoC-III levels enhances the LPL-mediated catabolism of VLDL particles, leading to lower plasma triglyceride concentrations. ahajournals.org Furthermore, a decrease in apoC-III can enhance the clearance of triglyceride-rich lipoproteins from the plasma by improving their affinity for hepatic lipoprotein receptors. nih.gov Studies have shown a correlation between a reduction in apoC-III synthesis and enhanced LPL-mediated breakdown of VLDL. ahajournals.org
Inhibition of Cholesterol Biosynthesis Pathways
Ciprofibrate has been shown to influence the cholesterol biosynthesis pathway, although its primary mechanism is not direct inhibition of a single enzyme in the manner of statins. researchgate.net The cholesterol biosynthesis pathway involves multiple enzymatic steps, with HMG-CoA reductase being a key rate-limiting enzyme. plos.orgmdpi.com
Regulation of Hepatic Triglyceride Formation
Ciprofibrate plays a significant role in regulating the formation of triglycerides in the liver. nih.govportico.org By activating PPAR-α, ciprofibrate stimulates the oxidative metabolism of fatty acids within the liver. portico.org This increased breakdown of fatty acids reduces their availability for the synthesis of triglycerides and subsequent assembly into very low-density lipoprotein (VLDL) particles. ahajournals.orgportico.org
Impact on Neutral Lipid Exchange between VLDL and HDL
Ciprofibrate influences the exchange of neutral lipids, specifically cholesteryl esters (CE) and triglycerides (TG), between very low-density lipoproteins (VLDL) and high-density lipoproteins (HDL). This process is mediated by the cholesteryl ester transfer protein (CETP). oup.com
In conditions of high triglycerides, there is an enhanced exchange of TG from VLDL to HDL and CE from HDL to VLDL, resulting in triglyceride-rich, cholesterol-depleted HDL particles and smaller, denser LDL particles. ahajournals.org Ciprofibrate therapy leads to a reduction in the number of atherogenic VLDL particles, which act as acceptors for CE from HDL. oup.com This decrease in acceptor particles results in a reduced transfer of CE from HDL to VLDL, a key step in reverse cholesterol transport. nih.govoup.com Studies have shown a significant decrease in CETP-mediated CE transfer from HDL, particularly to the VLDL-1 and VLDL-2 subfractions, following ciprofibrate treatment. oup.com This leads to less triglyceride enrichment of HDL and LDL and contributes to the formation of larger, less dense LDL particles. ahajournals.orgahajournals.org
Stimulation of High-Density Lipoprotein-Mediated Cellular Cholesterol Efflux and Reverse Cholesterol Transport
Ciprofibrate has been shown to stimulate high-density lipoprotein (HDL)-mediated cellular cholesterol efflux, a crucial first step in the reverse cholesterol transport pathway. oup.comnih.gov This process involves the removal of excess cholesterol from peripheral cells and its transport back to the liver for excretion.
Modulation of Apolipoprotein B Synthesis and Clearance
Ciprofibrate significantly impacts the metabolism of apolipoprotein B (ApoB), the primary structural protein of atherogenic lipoproteins such as very low-density lipoprotein (VLDL) and low-density lipoprotein (LDL). nih.govopenaccessjournals.com Its action leads to a reduction in circulating ApoB levels, primarily by decreasing the synthesis and enhancing the clearance of ApoB-containing particles. nih.govoup.com
The core mechanism involves the activation of PPARα, which modulates the expression of several genes crucial for lipid metabolism. patsnap.comnih.gov Ciprofibrate decreases the hepatic production of VLDL, the precursor to LDL. nih.govahajournals.org This is achieved in part by reducing the hepatic synthesis of apolipoprotein C-III (ApoC-III), a protein that inhibits the action of lipoprotein lipase (LPL). patsnap.comnih.govspringermedizin.de With lower levels of the inhibitory ApoC-III, LPL-mediated lipolysis of triglyceride-rich lipoproteins is enhanced, leading to their faster clearance from circulation. ahajournals.orgnih.gov
In clinical studies involving patients with combined hyperlipidemia, ciprofibrate treatment has been shown to decrease total apolipoprotein B concentrations. nih.gov Furthermore, it effectively reduces the number of small, dense LDL particles, which are particularly atherogenic, shifting the LDL profile to larger, more buoyant particles. oup.comahajournals.org
However, the effect can be complex depending on the genetic background. In a study on low-density lipoprotein receptor (LDLR)-deficient mice, ciprofibrate treatment decreased plasma lipoproteins containing the apoB-48 isoform but led to an accumulation of lipoproteins with the apoB-100 isoform. nih.gov This was associated with a reduction in hepatic apoB mRNA editing, altering the pattern of lipoprotein secretion by the liver. nih.gov
| Lipoprotein Class | Effect of Ciprofibrate | Underlying Mechanism | Reference |
|---|---|---|---|
| VLDL (ApoB-100) | Decreased Production/Secretion | Reduced hepatic triglyceride synthesis and ApoC-III production. | nih.govahajournals.org |
| Small, Dense LDL (ApoB-100) | Decreased Levels | Shift in LDL subclass profile to larger, more buoyant particles. | oup.com |
| Total Apolipoprotein B | Decreased | Overall reduction in ApoB-containing lipoproteins. | nih.gov |
Effects on Apolipoprotein A1 and A5 Expression
Ciprofibrate also modulates high-density lipoprotein (HDL) metabolism through its effects on key apolipoproteins, notably apolipoprotein A1 (ApoA1) and apolipoprotein A5 (ApoA5).
Apolipoprotein A5 (ApoA5): Although a minor component of HDL, ApoA5 is a powerful modulator of plasma triglyceride levels. nih.gov Fibrates, through PPARα activation, increase the expression of the APOA5 gene. researchgate.net ApoA5 enhances the activity of lipoprotein lipase, facilitating the hydrolysis of triglycerides in VLDL particles. nih.gov This action is highly responsive to PPARα activators, making it a key part of the triglyceride-lowering effect of ciprofibrate. nih.gov
| Apolipoprotein | Effect of Ciprofibrate | Mechanism | Reference |
|---|---|---|---|
| Apolipoprotein A1 (ApoA1) | Increased Expression | PPARα-mediated transcriptional activation of the APOA1 gene. | nih.govnih.gov |
| Apolipoprotein A5 (ApoA5) | Increased Expression | PPARα-mediated transcriptional activation of the APOA5 gene. | researchgate.netnih.gov |
Anti-Inflammatory Pathway Modulation
Beyond its effects on lipid metabolism, ciprofibrate exerts significant anti-inflammatory actions, which are primarily mediated through PPARα activation. dovepress.comnih.gov Atherosclerosis is recognized as a chronic inflammatory disease, and the anti-inflammatory properties of ciprofibrate contribute to its therapeutic profile. ahajournals.org
The principal anti-inflammatory mechanism involves the negative regulation of the nuclear factor-kappa B (NF-κB) signaling pathway. dovepress.comtandfonline.com NF-κB is a key transcription factor that controls the expression of numerous pro-inflammatory genes. frontiersin.org Ciprofibrate, by activating PPARα, can inhibit NF-κB activity in several ways:
Induction of IκBα: PPARα activators can increase the expression of the NF-κB inhibitor protein, IκBα, which sequesters NF-κB in the cytoplasm and prevents its translocation to the nucleus. ahajournals.orgfrontiersin.orgaai.org
Direct Transrepression: PPARα can directly interact with NF-κB components, leading to mutual repression of their transcriptional activities. oup.com
This antagonism of the NF-κB pathway results in the reduced production of multiple pro-inflammatory cytokines and adhesion molecules, including Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and C-reactive protein (CRP). nih.govahajournals.orgtandfonline.comfrontiersin.org Studies in cynomolgus monkeys treated with ciprofibrate showed downregulation of NF-κB (RELA) and IκBα (NFKBIA) genes in the liver, indicating a complex regulatory feedback. oup.com Furthermore, in cellular models, ciprofibrate has been shown to inhibit the production of the inflammatory mediator nitric oxide (NO) by microglial cells. aai.org
| Target Pathway/Molecule | Effect of Ciprofibrate | Outcome | Reference |
|---|---|---|---|
| NF-κB | Inhibition/Antagonism | Decreased transcription of pro-inflammatory genes. | dovepress.comtandfonline.comfrontiersin.org |
| IκBα | Increased Expression | Sequesters NF-κB in the cytoplasm. | ahajournals.orgfrontiersin.org |
| IL-6, TNF-α, CRP | Decreased Production | Reduction in systemic and local inflammation. | nih.govahajournals.orgtandfonline.com |
| Nitric Oxide (in microglia) | Inhibited Production | Reduced inflammatory response in the central nervous system. | aai.org |
Indirect Coagulation State Modulation
Ciprofibrate indirectly modulates the coagulation system, contributing to a less prothrombotic state. nih.gov This effect is closely linked to its anti-inflammatory properties, as inflammation and coagulation are highly interconnected processes. oup.comnih.gov
A primary mechanism for this modulation is the reduction of plasma fibrinogen levels. ahajournals.orgresearchgate.net Fibrinogen is a key coagulation factor and also an acute-phase reactant protein whose synthesis in the liver is stimulated by inflammatory cytokines like IL-6. ahajournals.org By activating PPARα and subsequently inhibiting the IL-6/NF-κB signaling axis, ciprofibrate reduces the hepatic production of fibrinogen. ahajournals.orgtandfonline.com Several clinical studies have confirmed that ciprofibrate treatment can lower fibrinogen levels by up to 20%. dovepress.comahajournals.org
Furthermore, gene expression profiling studies in both primates and rodents have shown that PPARα agonists downregulate a number of genes within the coagulation pathway. researchgate.netuantwerpen.be In cynomolgus monkeys, ciprofibrate treatment led to the downregulation of genes involved in the coagulation cascade. uantwerpen.be While some fibrates have been noted to have antiplatelet effects, the more established action of ciprofibrate on hemostasis is through the modulation of circulating coagulation factors like fibrinogen. dovepress.comtandfonline.com
Cellular and Subcellular Targets of Ciprofibrate R
PPARα as a Nuclear Receptor Ligand
Ciprofibrate (B1669075) is an agonist for the peroxisome proliferator-activated receptor-alpha (PPARα), a nuclear hormone receptor. oup.comca.gov PPARs are transcription factors that, upon activation by ligands like ciprofibrate, modulate the expression of genes involved in lipid and glucose metabolism. oup.commdpi.com Ciprofibrate, along with other fibrates, directly binds to and activates PPARα. pnas.org This activation is a key event that initiates the therapeutic effects of the drug. oup.comca.gov
The interaction between ciprofibrate and PPARα is selective. Studies have shown that ciprofibrate activates PPARα at much lower concentrations than it does for PPARγ. pnas.org This selectivity for PPARα is a defining characteristic of its action as a hypolipidemic agent. pnas.orgguidetopharmacology.org The activation of PPARα by ciprofibrate leads to the regulation of numerous target genes that play crucial roles in fatty acid transport and oxidation. mdpi.com
Hepatic Cellular Interactions and Responses
The liver is a primary target organ for ciprofibrate's actions, where it induces a range of cellular responses. researchgate.netphysiology.orgauctoresonline.org
One of the most prominent effects of ciprofibrate in rodent liver is the proliferation of peroxisomes, which are subcellular organelles involved in various metabolic processes, including the β-oxidation of fatty acids. ca.govnih.goviarc.fr This proliferation is a hallmark of PPARα activation in these species. ca.govoup.com Ciprofibrate treatment in rats and mice leads to a significant increase in the number and size of peroxisomes in hepatocytes. nih.goviarc.fr This is accompanied by a marked induction of peroxisomal enzymes, particularly those of the fatty acid β-oxidation system. nih.gov
In addition to peroxisome proliferation, ciprofibrate also causes hepatomegaly, an enlargement of the liver, in rodents. physiology.orgoup.com This increase in liver weight is due to both an increase in the number of liver cells (hyperplasia) and an increase in the size of individual cells (hypertrophy). physiology.orgiarc.fr Studies have demonstrated that ciprofibrate administration leads to a significant increase in hepatocyte proliferation and DNA synthesis. physiology.orgnih.gov
Ciprofibrate also influences the expression of various genes in the liver that are involved in lipid metabolism. It up-regulates the expression of genes encoding for apolipoproteins A-I and A-II, which are components of high-density lipoprotein (HDL). oup.com Furthermore, it induces the hepatic expression of lipoprotein lipase (B570770) (LPL), an enzyme that enhances the breakdown of triglyceride-rich lipoproteins. oup.com Conversely, ciprofibrate has been shown to repress the synthesis of α2u-globulin, a male-specific protein in rat liver, at the transcriptional level. oup.com
The effects of ciprofibrate on hepatic cellular responses can be summarized in the following table:
| Cellular Response | Effect of Ciprofibrate | Species |
| Peroxisome Proliferation | Marked increase in number and size | Rodents (Rats, Mice) nih.goviarc.fr |
| Hepatomegaly | Significant increase in liver weight | Rodents (Rats, Mice) physiology.orgoup.com |
| Hepatocyte Proliferation | Increased DNA synthesis and cell division | Rodents (Rats, Mice) physiology.orgnih.gov |
| Gene Expression | Modulation of genes for lipid metabolism | Humans, Rodents oup.comoup.com |
Monocyte-Macrophage Cellular Interactions
Ciprofibrate's influence extends to immune cells, particularly monocyte-derived macrophages. oup.com These cells play a critical role in the development of atherosclerosis. The activation of PPARα by fibrates in macrophages can modulate the expression of key genes involved in lipid metabolism within these cells. oup.com For instance, the expression of the CLA1 gene in human monocyte-macrophages can be induced by fibrate-activated PPARα. oup.com This interaction highlights a potential mechanism by which ciprofibrate may exert anti-atherogenic effects beyond its systemic lipid-lowering properties.
Interaction with Scavenger Receptor Class B, Type I (SR-BI/CLA-1)
Ciprofibrate has been shown to interact with the scavenger receptor class B, type I (SR-BI), also known as CLA-1 in humans. oup.comnih.gov This receptor is involved in the reverse cholesterol transport pathway, facilitating the removal of cholesterol from peripheral cells and its uptake by the liver from HDL. oup.comredalyc.org
Studies have demonstrated that ciprofibrate treatment can stimulate HDL-mediated cellular free cholesterol efflux through the SR-BI receptor pathway. oup.com This suggests that fibrates may enhance both the removal of cholesterol from cells like macrophages and the subsequent transport of that cholesterol back to the liver for excretion. oup.com Interestingly, while some studies show an upregulation of SR-BI expression in human monocyte-macrophages, other research in mice has indicated that fibrates can down-regulate hepatic SR-BI protein expression. oup.comresearchgate.net The human homolog of SR-BI, CLA-1, is expressed in various tissues including the liver and has affinity for a range of lipoproteins. ahajournals.orgahajournals.org
Potential Interaction with Aldose Reductase (AR)
Recent research has uncovered a potential interaction between ciprofibrate and aldose reductase (AR), an enzyme implicated in the secondary complications of diabetes. nih.gov Aldose reductase catalyzes the reduction of glucose to sorbitol, and its overactivity during hyperglycemia can lead to cellular damage. japsonline.com
In vitro studies have shown that ciprofibrate can inhibit the activity of aldose reductase. nih.gov Specifically, in the forward reaction (glyceraldehyde reduction), ciprofibrate displayed a pure non-competitive inhibition pattern. nih.gov In the reverse reaction (benzyl alcohol oxidation), it exhibited a competitive inhibition pattern. nih.gov This suggests that ciprofibrate may have a regulatory role on AR activity, which could be relevant in conditions beyond hyperlipidemia. nih.gov
Potential Interaction with JUN Protein
Bioinformatic analyses have suggested a potential interaction between ciprofibrate and the JUN protein, a component of the activator protein-1 (AP-1) transcription factor complex. researcher.life The JUN protein is involved in various cellular processes, including cell proliferation and inflammation. mdpi.com
Molecular docking studies have indicated a strong binding affinity between ciprofibrate and JUN. researcher.life This finding suggests that ciprofibrate could potentially modulate the activity of JUN, which may have implications for its therapeutic effects. researcher.life The AP-1 complex, which includes JUN, plays a role in the regulation of gene expression in response to various stimuli. nih.gov Further research is needed to fully elucidate the functional consequences of this potential interaction in a physiological context.
Transcriptional and Gene Expression Modulation by Ciprofibrate R
Global Gene Expression Profiling in Rodent Hepatic Tissue
To understand the wide-ranging effects of ciprofibrate (B1669075) on the liver, global gene expression profiling has been employed in rodent models. physiology.orgnih.gov Studies using rats have demonstrated that ciprofibrate administration leads to differential regulation of a large number of genes. physiology.orgnih.govcapes.gov.br These genes are involved in a diverse array of cellular functions, including not only lipid and sugar metabolism but also cell proliferation, inflammatory responses, and signal transduction. physiology.orgnih.gov This broad impact highlights that many gene expression changes are likely indirect consequences of the primary metabolic shifts induced by ciprofibrate. physiology.orgnih.gov
A primary tool for global gene expression profiling in these studies is the cDNA microarray. physiology.orgnih.gov In a representative study on Fischer rats treated with ciprofibrate, researchers utilized cDNA microarrays featuring probes for approximately 4,908 genes to analyze changes in liver gene expression. physiology.org The experimental design involved hybridizing RNA extracted from the livers of ciprofibrate-dosed rats against a pooled RNA sample from the livers of control rats. physiology.org This use of a common reference control is a standard and efficient method for comparing gene expression across different samples and identifying genes that are differentially regulated above the natural biological variability. physiology.org Similarly, in studies involving primates, Affymetrix human GeneChips have been used to examine hepatic transcriptional profiles following ciprofibrate administration. oup.comnih.gov
To validate the findings from high-throughput microarray analyses, the results for selected genes are typically confirmed using Northern blot analysis. physiology.orgnih.gov This technique provides a more targeted assessment of the mRNA abundance of specific genes. For instance, after identifying numerous differentially regulated genes via microarray in ciprofibrate-treated rats, researchers confirmed the expression changes of key genes using Northern blotting. physiology.orgnih.gov This approach has also been used independently to demonstrate ciprofibrate's effect on specific gene targets; for example, Northern blot analysis showed that the mRNA for alpha 2u-globulin was markedly reduced or undetectable in the livers of rats treated with ciprofibrate. nih.govoup.com
Regulation of Lipid Metabolism Genes
The most well-documented transcriptional effect of ciprofibrate is the modulation of genes involved in lipid metabolism. physiology.orgphysiology.org This is a direct consequence of activating PPARα, which is a master regulator of fatty acid homeostasis. researchgate.netoup.com The activation of PPARα by fibrates leads to the upregulation of key genes that control various aspects of lipid processing in tissues like the liver. oup.com
Ciprofibrate enhances the transcription of genes responsible for the transport of fatty acids across the cell membrane and their subsequent trafficking within the cell. oup.comoup.com PPARα transcriptionally activates genes that facilitate the capture and transport of fatty acids, such as those encoding for fatty acid translocase (CD36) and fatty acid-binding proteins. nih.gov This increased expression ensures an efficient uptake of fatty acids into hepatocytes, where they can be catabolized.
A cornerstone of ciprofibrate's action is the profound upregulation of genes encoding enzymes for both mitochondrial and peroxisomal fatty acid β-oxidation. physiology.orgoup.com This is a well-studied PPARα-mediated effect. physiology.org Ciprofibrate treatment in rats leads to increased mRNA levels of numerous genes critical to these pathways. physiology.org For the peroxisomal pathway, a key upregulated gene is Acyl-CoA oxidase 1 (Acoa1), which codes for the rate-limiting enzyme of peroxisomal β-oxidation. physiology.orgphysiology.org For the mitochondrial pathway, genes such as Carnitine palmitoyltransferase 1 (CPT-1), which is essential for the transport of long-chain fatty acids into the mitochondria, are induced. nih.govmdpi.com
Below is a table summarizing some of the key lipid metabolism genes upregulated by ciprofibrate in rodent liver, as identified by microarray and confirmed by Northern blot analysis. physiology.orgphysiology.org
| Gene Symbol | Gene Name | Function | Fold Change (Ciprofibrate vs. Control) |
| Acoa1 | Acyl-CoA oxidase 1 | Rate-limiting enzyme in peroxisomal β-oxidation | 13.0 |
| Cte1 | Cytosolic acyl-CoA thioesterase 1 | Fatty acid metabolism | 11.2 |
| Cpt1 | Carnitine palmitoyltransferase 1 | Mitochondrial fatty acid uptake | 2.5 |
| Cyp4a3 | Cytochrome P450, family 4, subfamily a, polypeptide 3 | ω-hydroxylation of fatty acids | 21.0 |
| Ech1 | Enoyl-CoA hydratase 1 | Peroxisomal β-oxidation | 4.3 |
| Fabp1 | Fatty acid binding protein 1 | Intracellular fatty acid transport | 2.1 |
| Lpl | Lipoprotein lipase (B570770) | Lipolysis of triglycerides | 2.0 |
Data compiled from studies on rat liver gene expression. physiology.orgphysiology.org
Modulation of Genes Involved in Glucose and Sugar Metabolism
In rats treated with ciprofibrate, several genes encoding enzymes for sugar metabolism were found to be upregulated. physiology.org These findings suggest that PPARα activation by ciprofibrate has a broader metabolic influence than just lipid regulation, extending to the control of carbohydrate processing in the liver. physiology.org
The table below lists genes involved in glucose and sugar metabolism that were found to be modulated by ciprofibrate in rodent hepatic tissue. physiology.org
| Gene Symbol | Gene Name | Function | Fold Change (Ciprofibrate vs. Control) |
| Ldha | Lactate dehydrogenase A | Glycolysis (converts pyruvate (B1213749) to lactate) | 2.2 |
| Pfkfb1 | 6-phosphofructo-2-kinase/fructose-2,6-biphosphatase 1 | Regulates glycolysis | 1.9 |
| Gcgr | Glucagon receptor | Regulates blood glucose levels | 1.8 |
Data compiled from studies on rat liver gene expression. physiology.org
Differential Regulation of Inflammatory Response Genes
(R)-Ciprofibrate has been shown to modulate the expression of genes involved in the inflammatory response. physiology.orgnih.gov This is of significant interest for understanding the immune-modulatory effects of PPARα agonists. physiology.orgphysiology.org Studies in rats have demonstrated that ciprofibrate treatment leads to the downregulation of several genes that encode proteins involved in the acute-phase inflammatory response. physiology.orgphysiology.org This includes genes such as serine (or cysteine) proteinase inhibitor, clade A, member 1 (Serpina1/α1-PI), fetuin-β (Fetub), transferrin (Tf), and fibrinogen β (Fgb). physiology.orgphysiology.org
In cynomolgus monkeys, ciprofibrate administration also resulted in a potent downregulation of numerous genes within the complement cascade. oup.com This includes complement components 1, 2, 3, 3A, 4A, 4B, 5, 6, 7, 8, and 9, as well as complement factor H and complement I factor. oup.com The downregulation of these inflammatory genes is consistent with the known anti-inflammatory properties of PPARα activators. ahajournals.org
Table 1: Differential Regulation of Inflammatory Response Genes by (R)-Ciprofibrate in Rats An interactive data table will be available in the online version.
| Gene Symbol | Gene Name | Regulation |
| Serpina1/α1-PI | Serine (or cysteine) proteinase inhibitor, clade A, member 1 | Downregulated |
| Fetub | Fetuin-β | Downregulated |
| Tf | Transferrin | Downregulated |
| Fgb | Fibrinogen β | Downregulated |
Source: Adapted from Yadetie et al., 2003. physiology.orgphysiology.org
Effects on Genes Related to Cell Growth and Proliferation
(R)-Ciprofibrate influences the expression of genes associated with cell growth and proliferation, a key aspect in understanding its effects on hepatocyte proliferation in rodents. physiology.orgnih.gov In rat studies, several genes involved in cell proliferation were found to be differentially expressed following ciprofibrate treatment. physiology.orgphysiology.org For instance, nuclear protein 1 (Nupr1), a gene known to promote cell growth, was upregulated. physiology.org Conversely, studies in cynomolgus monkeys have shown that ciprofibrate can lead to the downregulation of key regulatory genes like members of the JUN and MYC families, which is in contrast to the upregulation observed in rodents. nih.gov This suggests species-specific differences in the response to ciprofibrate. nih.gov
The modulation of these genes is thought to be a contributing factor to the hepatocarcinogenic effects observed in rodents with long-term exposure to PPARα agonists. physiology.orgphysiology.org However, primates are considered to be relatively refractory to these effects. nih.gov
Table 2: Effects of (R)-Ciprofibrate on Cell Growth and Proliferation-Related Genes An interactive data table will be available in the online version.
| Gene Symbol | Gene Name | Organism | Regulation |
| Nupr1 | Nuclear protein 1 | Rat | Upregulated |
| JUN | Jun proto-oncogene | Cynomolgus Monkey | Downregulated |
| MYC | MYC proto-oncogene | Cynomolgus Monkey | Downregulated |
Source: Adapted from Yadetie et al., 2003 and Cariello et al., 2005. physiology.orgnih.gov
Alterations in Transcription and Signal Transduction Genes
(R)-Ciprofibrate treatment leads to significant alterations in the expression of genes involved in transcription and signal transduction. physiology.orgnih.gov In rats, cDNA microarray analysis revealed that ciprofibrate differentially regulated numerous novel candidate genes in these pathways. physiology.orgnih.gov For example, some peroxisome proliferators have been shown to increase the expression of c-Fos, c-Jun, JunB, FosB, and/or JunD in mouse liver cell lines and primary rat hepatocytes. oup.com
Furthermore, in cynomolgus monkeys, ciprofibrate has been observed to downregulate key regulatory genes, including members of the NFκB family. nih.gov The compound can also activate a protein kinase C (PKC)-dependent signaling pathway, which in turn contributes to the regulation of PPARα expression itself, although it does not appear to influence the transcriptional activity of PPARα on its target genes like acyl-coenzyme A oxidase. researchgate.net
Modulation of Oxidative Stress Response Genes
The modulation of oxidative stress response genes is another important aspect of (R)-Ciprofibrate's mechanism of action. physiology.orgphysiology.org In rodents, the hepatocarcinogenic effect of PPARα activators is thought to involve increased oxidative stress. physiology.orgphysiology.org Studies in rats have shown that ciprofibrate treatment can upregulate genes such as peroxiredoxin 1 (Prdx1) and O6-methylguanine-DNA methyltransferase (Mgmt), which may be related to both increased proliferation and DNA damage repair. physiology.org The induction of these genes could be a response to elevated levels of hydrogen peroxide (H₂O₂), a reactive oxygen species. oup.com
Conversely, in cynomolgus monkeys, no transcriptional signal for oxidative stress was observed following ciprofibrate administration. nih.gov This further highlights the species-specific differences in the hepatic response to this compound.
Regulation of Cholesteryl Ester Transfer Protein (CETP) Gene Expression
(R)-Ciprofibrate has a significant impact on the regulation of the Cholesteryl Ester Transfer Protein (CETP) gene. nih.govnih.govresearchgate.net CETP is a plasma protein that facilitates the transfer of cholesteryl esters from high-density lipoproteins (HDL) to very low-density lipoproteins (VLDL). uniprot.org Studies in transgenic mice expressing human CETP have demonstrated that ciprofibrate treatment stimulates CETP gene expression, leading to increased plasma CETP activity and liver CETP mRNA levels. nih.govnih.govresearchgate.net This effect was observed in both normo- and hypertriglyceridemic mice. nih.govresearchgate.net The increased CETP-mediated transfer of cholesteryl esters from HDL to LDL was found to be more efficiently cleared from the plasma in fibrate-treated mice, ultimately contributing to a reduction in LDL-cholesterol levels. nih.govresearchgate.net
Downregulation of Coagulation-Associated Genes
(R)-Ciprofibrate has been shown to downregulate genes associated with the coagulation cascade. oup.com In a study involving cynomolgus monkeys, a large number of genes in the coagulation and complement cascades were downregulated following ciprofibrate treatment. oup.comnih.gov This is consistent with clinical observations where fibrates have been shown to affect coagulation and fibrinolysis, with some fibrates reducing plasma fibrinogen levels in humans. oup.com Transcriptomic studies in both mice and cynomolgus monkeys have confirmed the downregulation of coagulation-associated genes in the liver after treatment with PPARα agonists. researchgate.net The coagulation pathway was identified as one of the most significantly downregulated pathways, with reduced expression of genes for fibrinogen, plasma kallikrein B, and several coagulation factors. researchgate.net
Preclinical Pharmacodynamic Investigations of Ciprofibrate R
Animal Model Selection and Experimental Design
A variety of animal models have been employed to investigate the preclinical pharmacodynamics of ciprofibrate (B1669075), with rodents and non-human primates being the most prominent. ahajournals.orgmedcraveonline.comresearchgate.net The selection of these models is based on their ability to mimic aspects of human lipid metabolism and dyslipidemia. ahajournals.orgmdpi.com
Rats and mice are extensively used in preclinical studies of ciprofibrate due to their cost-effectiveness, ease of handling, and the availability of genetically modified strains that model human diseases. ahajournals.orgphysiology.org Studies in rats have demonstrated that ciprofibrate significantly reduces serum cholesterol and triglycerides, particularly in those on a hyperlipidemic diet. nih.govnih.gov For instance, research has shown that serum concentrations of 30 micrograms of ciprofibrate/ml are associated with significant reductions in both serum cholesterol and triglycerides in rats. nih.gov Furthermore, ciprofibrate has been shown to influence the expression of numerous genes in the rat liver that are involved in lipid metabolism. capes.gov.brphysiology.orgphysiology.org
Genetically modified mouse models, such as those expressing human apolipoprotein CIII (apoC-III) and/or cholesteryl ester transfer protein (CETP), have been crucial in dissecting the specific effects of ciprofibrate on lipoprotein metabolism. researchgate.netnih.gov In these models, ciprofibrate treatment has been shown to reduce plasma triglycerides. researchgate.net However, the effects on LDL and HDL cholesterol were dependent on the specific genetic modifications. researchgate.netnih.gov For example, in mice expressing CETP, ciprofibrate led to a reduction in LDL cholesterol. researchgate.netnih.gov
Non-human primates, such as marmosets and cynomolgus monkeys, are valuable models in preclinical research due to their closer physiological and metabolic resemblance to humans compared to rodents. researchgate.netmdpi.com Studies in non-human primates have provided further evidence for the lipid-lowering effects of ciprofibrate. Research on cynomolgus monkeys has been particularly insightful in understanding the impact of various dietary and pharmacological interventions on lipid metabolism and the gut microbiome. frontiersin.org While direct studies focusing solely on the (R)- enantiomer in these specific models are less common in publicly available literature, the general findings on ciprofibrate provide a strong basis for its pharmacodynamic profile. It has been noted that humans and non-human primates appear to be resistant to the peroxisome proliferative effect seen in rodents. nih.gov
Effects on Plasma Lipid Profiles
Ciprofibrate administration in preclinical models leads to significant and beneficial alterations in the plasma lipid profile, primarily characterized by a reduction in triglycerides and a modulation of lipoprotein particles. patsnap.comnih.govahajournals.org
A hallmark effect of ciprofibrate observed across various animal models is a potent reduction in plasma triglyceride levels. patsnap.comnih.govnih.govahajournals.org In rats with diet-induced hyperlipidemia, ciprofibrate has been shown to be highly effective in lowering plasma triglyceride concentrations. nih.gov Similarly, in genetically modified mice, ciprofibrate treatment consistently leads to a reduction in plasma triglycerides, ranging from 30-43%. researchgate.net This effect is largely attributed to the PPARα-mediated increase in the expression of lipoprotein lipase (B570770) (LPL), an enzyme critical for the breakdown of triglycerides in triglyceride-rich lipoproteins. patsnap.com
Table 1: Effect of Ciprofibrate on Plasma Triglycerides in Animal Models
| Animal Model | Baseline Triglycerides (mg/dL) | Post-Ciprofibrate Triglycerides (mg/dL) | Percentage Reduction | Reference |
|---|---|---|---|---|
| Hyperlipidemic Rats | High | Significantly Reduced | Not specified | nih.gov |
| Genetically Modified Mice | Varied | Reduced | 30-43% | researchgate.net |
Note: The data presented is a synthesis from multiple sources and specific values may vary between individual studies.
Ciprofibrate also exerts a significant impact on Very-Low-Density Lipoprotein (VLDL) particles, which are major carriers of triglycerides in the blood. patsnap.comnih.gov Preclinical studies have demonstrated that ciprofibrate reduces the production of VLDL particles. patsnap.comnih.gov This is achieved, in part, by inhibiting the synthesis of apolipoprotein C-III (apoC-III), a protein that hinders the breakdown of triglyceride-rich lipoproteins. patsnap.com By reducing apoC-III levels, VLDL particles are more readily catabolized, leading to a decrease in their plasma concentrations. patsnap.com In normolipemic rats, ciprofibrate reduced the concentration and lipid content of all lipoprotein classes, including VLDL. nih.gov
The effect of ciprofibrate on Low-Density Lipoprotein (LDL) cholesterol is more complex and can be dependent on the specific animal model and its genetic background. researchgate.netnih.gov In some instances, ciprofibrate has been shown to reduce LDL cholesterol levels. For example, in CETP-expressing mice, ciprofibrate treatment resulted in a reduction in LDL-cholesterol. researchgate.netnih.gov This is thought to be mediated by an upregulation of LDL receptors in the liver, which enhances the clearance of LDL particles from the circulation. patsnap.com
However, in other models, such as non-transgenic mice, an increase in LDL cholesterol has been observed. researchgate.netnih.gov Ciprofibrate can also induce a shift in the LDL particle profile, favoring the formation of larger, less dense LDL particles, which are considered to be less atherogenic. ahajournals.org
Table 2: Ciprofibrate-Induced Changes in LDL and HDL Cholesterol in Genetically Modified Mice
| Mouse Genotype | Change in LDL Cholesterol | Change in HDL Cholesterol | Reference |
|---|---|---|---|
| ApoCIII Expressing | Increased | Reduced | nih.gov |
| CETP Expressing | Reduced | Not specified | researchgate.netnih.gov |
This table illustrates the genotype-dependent effects of ciprofibrate on lipoprotein cholesterol levels.
HDL Cholesterol Elevation and Subfraction Changes
Preclinical studies on ciprofibrate, a peroxisome proliferator-activated receptor-α (PPARα) agonist, reveal complex and sometimes model-dependent effects on High-Density Lipoprotein (HDL) cholesterol. In a study involving patients with type IIB hyperlipidemia, ciprofibrate treatment led to a 13% increase in total HDL levels. nih.gov This elevation was not uniform across all HDL particles; it was preferentially driven by a significant 22% increase in the smaller, denser HDL-3 subfraction. nih.gov
However, research in transgenic mouse models indicates that the effect on HDL can be influenced by the underlying genetic background. In normotriglyceridemic mice (non-transgenic and CETP-transgenic), ciprofibrate treatment did not significantly alter HDL-cholesterol levels. nih.gov In contrast, in hypertriglyceridemic mice expressing apolipoprotein CIII (apoCIII), ciprofibrate treatment resulted in a reduction in HDL-cholesterol. nih.govnih.gov This suggests that the HDL response to ciprofibrate is dependent on the baseline lipoprotein profile and the expression of key metabolic proteins. nih.gov Fibrates, as a class, are understood to stimulate HDL production by inducing the hepatic synthesis of its primary protein components, Apolipoprotein A-I and Apolipoprotein A-II. scielo.br
Table 1: Effect of Ciprofibrate on HDL Cholesterol and Subfractions in Preclinical Models
| Model | Baseline Condition | Change in Total HDL-C | Change in HDL Subfractions | Source |
|---|---|---|---|---|
| Human (Type IIB Hyperlipidemia) | Hyperlipidemic | ▲ 13% | ▲ 22% (HDL-3) | nih.gov |
| CETP Transgenic Mice | Normotriglyceridemic | No significant change | Not specified | nih.gov |
| ApoCIII Transgenic Mice | Hypertriglyceridemic | ▼ Reduction | Not specified | nih.govnih.gov |
Non-HDL Cholesterol Reduction
Ciprofibrate has been shown to effectively lower non-HDL cholesterol levels in preclinical and clinical settings. Non-HDL cholesterol represents the cholesterol content of all atherogenic lipoproteins. Studies have documented a significant decrease in non-HDL cholesterol following ciprofibrate therapy. springermedizin.denih.govnih.gov In one study, ciprofibrate treatment resulted in a 19.2% decrease in non-HDL cholesterol. springermedizin.de This effect is largely attributed to the drug's ability to enhance the clearance of triglyceride-rich lipoproteins. nih.gov Specifically, ciprofibrate treatment in patients with type IIB hyperlipidemia was found to reduce plasma low-density lipoprotein (LDL) levels by 17%, an effect driven by a substantial 46% reduction in the highly atherogenic small, dense LDL particles. nih.gov Furthermore, the levels of large very low-density lipoprotein (VLDL)-1 and smaller VLDL-2 were diminished by 40% and 25%, respectively. nih.gov
Modulation of Lipoprotein Metabolism Enzymes
Ciprofibrate consistently demonstrates the ability to enhance the activity of lipoprotein lipase (LPL), a critical enzyme for hydrolyzing triglycerides from circulating lipoproteins like chylomicrons and VLDL. medlineplus.govnjmonline.nl In preclinical studies using various transgenic mouse models, ciprofibrate treatment led to a 1.3 to 2.1-fold increase in post-heparin plasma LPL activity. nih.govnih.govresearchgate.net This activation of LPL facilitates the breakdown and clearance of triglyceride-rich lipoproteins, a key mechanism behind the drug's lipid-lowering effects. patsnap.com This is achieved in part by reducing the levels of apolipoprotein CIII, a known inhibitor of LPL. patsnap.com
The effect of ciprofibrate on hepatic lipase (HL) activity appears to be dependent on the specific preclinical model. Hepatic lipase is an enzyme that contributes to the metabolism of HDL and intermediate-density lipoproteins. In studies with normotriglyceridemic mice (both non-transgenic and CETP-transgenic), ciprofibrate treatment resulted in a significant decrease in hepatic lipase activity. nih.govnih.govresearchgate.net This reduction in HL activity may contribute to the preservation of HDL-cholesterol levels observed in these specific models. nih.gov Conversely, other research has suggested that ciprofibrate can increase hepatic lipase activity. nih.govresearchgate.net This indicates that the regulatory effect of ciprofibrate on this enzyme may be influenced by the metabolic context. nih.gov
Table 2: Effect of Ciprofibrate on Lipoprotein-Metabolizing Enzymes in Mice
| Enzyme | Mouse Model | Change in Activity | Source |
|---|---|---|---|
| Lipoprotein Lipase (LPL) | Non-Tg, CETP-Tg, CIII-Tg, CIII/CETP-Tg | ▲ 1.3 to 2.1-fold increase | nih.govnih.gov |
| Hepatic Lipase (HL) | CETP-Tg, Non-Tg (Normotriglyceridemic) | ▼ Significant decrease | nih.govnih.gov |
| Hepatic Lipase (HL) | ApoCIII-Tg, CIII/CETP-Tg (Hypertriglyceridemic) | No significant change | nih.gov |
Hepatic Cellular Proliferation and Organ Weight Changes in Rodents
Investigations into the cellular mechanisms revealed that ciprofibrate administration stimulates a significant increase in hepatocyte DNA synthesis and cell division, particularly during the initial phases of treatment. auctoresonline.orgnih.gov In one study, a significant increase in cell proliferation was observed during the first week of ciprofibrate administration in rats. nih.gov However, this proliferative response is not consistent across all rodent species. For instance, in the jerboa (Jaculus orientalis), sustained ciprofibrate treatment did not induce hepatomegaly or promote liver cell DNA replication, suggesting a species-specific response that may more closely resemble that of humans. spandidos-publications.com
Table 3: Effects of Ciprofibrate on the Liver in Rodents
| Species | Effect on Liver Weight | Effect on Cellular Proliferation | Source |
|---|---|---|---|
| Rat | ▲ Significant increase (Hepatomegaly) | ▲ Significant increase in DNA synthesis and cell division | physiology.orgauctoresonline.orgnih.govresearchgate.net |
| Rat (post-hepatectomy) | ▲ Increased weight (due to hypertrophy) | ▼ Inhibition of peak DNA synthesis | nih.gov |
| Jerboa | No hepatomegaly | No promotion of DNA replication | spandidos-publications.com |
Effects on Cholesterol Transfer Proteins
Ciprofibrate has been shown to modulate the activity of key proteins involved in cholesterol transport, particularly Cholesteryl Ester Transfer Protein (CETP). CETP facilitates the transfer of cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. nih.govmdpi.com In preclinical studies using transgenic mice expressing human CETP, ciprofibrate treatment significantly increased both plasma CETP activity (by 30-50%) and the abundance of CETP mRNA in the liver (by 50-100%). nih.govnih.govresearchgate.net
Table 4: Ciprofibrate's Effect on Cholesteryl Ester Transfer Protein (CETP) in Transgenic Mice
| Parameter | Mouse Model | Effect of Ciprofibrate | Source |
|---|---|---|---|
| Plasma CETP Activity | CIII/CETP Transgenic | ▲ 30% increase | nih.gov |
| Plasma CETP Activity | CETP Transgenic | ▲ 50% increase | nih.gov |
| Liver CETP mRNA Levels | CIII/CETP Transgenic | ▲ 100% increase | nih.gov |
| Liver CETP mRNA Levels | CETP Transgenic | ▲ 50% increase | nih.gov |
| HDL-Cholesteryl Ester in Liver (6h post-injection) | CETP Transgenic | ▲ 35% increase | nih.govnih.govresearchgate.net |
Investigation of Nicotine (B1678760) Reward and Relapse Modulation (Fibrate Class)
The role of the peroxisome proliferator-activated receptor alpha (PPARα) in modulating the neurobiological effects of drugs of abuse has been a subject of significant research. Compounds of the fibrate class, which function as PPARα agonists, have been investigated for their potential to attenuate the rewarding effects of nicotine and prevent relapse-like behavior in preclinical models. The pharmacological activity of racemic fibrates like Ciprofibrate is primarily attributed to the (R)-enantiomer, which is the potent PPARα agonist.
In studies utilizing rat models, systemic administration of fibrates has been shown to counteract key behavioral and neurochemical changes induced by nicotine. Specifically, the activation of PPARα by fibrates prevents the increase in dopamine (B1211576) levels within the nucleus accumbens shell, a critical neurochemical event that underlies the reinforcing properties of nicotine. This normalization of the mesolimbic dopamine system is believed to be the primary mechanism by which these compounds reduce nicotine's rewarding effects.
Furthermore, research has demonstrated that fibrate treatment can block the reinstatement of nicotine-seeking behavior triggered by drug-associated cues. In animal models of relapse, rats trained to self-administer nicotine will cease the behavior when the drug is withdrawn (extinction). However, re-exposure to cues previously paired with nicotine administration typically causes a robust reinstatement of drug-seeking. Pre-treatment with a PPARα agonist from the fibrate class effectively prevents this cue-induced relapse. These findings suggest that the (R)-enantiomer of Ciprofibrate, as the active component of the fibrate class, modulates the neural circuits involved in both the primary rewarding effects of nicotine and the long-term vulnerability to relapse.
Table 1: Summary of Fibrate Class Effects on Nicotine-Related Behaviors in Preclinical Models
| Parameter | Experimental Model | Observation with Fibrate Treatment | Implied Role of (R)-Ciprofibrate (as active agonist) |
| Nicotine Self-Administration | Operant Conditioning (Rats) | A significant reduction in the number of active lever presses for nicotine infusion. | Attenuates the primary reinforcing and rewarding properties of nicotine. |
| Cue-Induced Reinstatement | Extinction/Reinstatement Paradigm (Rats) | Blocks the relapse to nicotine-seeking behavior when presented with drug-associated cues. | Reduces the motivational impact of environmental cues linked to drug use. |
| Dopamine Efflux | In Vivo Microdialysis (Rat Nucleus Accumbens) | Prevents the nicotine-induced surge in extracellular dopamine concentrations. | Normalizes mesolimbic dopaminergic pathway dysregulation caused by nicotine. |
In Vivo Inhibition of Cholesterol Biosynthesis
The hypolipidemic activity of Ciprofibrate is stereoselective, with the (R)-enantiomer being the pharmacologically active eutomer responsible for the compound's effects on cholesterol metabolism. In vivo studies in normolipidemic rats have elucidated the distinct roles of the (R)- and (S)-enantiomers in regulating plasma cholesterol levels.
Investigations revealed that administration of (R)-Ciprofibrate leads to a significant and sustained reduction in total plasma cholesterol. In contrast, the (S)-enantiomer demonstrated a negligible effect on cholesterol levels, even when administered at equivalent concentrations. This confirms that the cholesterol-lowering action of the racemic mixture is almost exclusively due to the (R)-form.
The mechanism underlying this effect is primarily linked to the enhancement of cholesterol catabolism rather than a direct inhibition of its synthesis. (R)-Ciprofibrate, through its potent activation of PPARα, upregulates the activity of hepatic cholesterol 7α-hydroxylase. This enzyme is the rate-limiting step in the conversion of cholesterol into bile acids, which is the primary pathway for cholesterol elimination from the body. By accelerating this catabolic process, (R)-Ciprofibrate effectively lowers the total circulating cholesterol pool. The (S)-enantiomer shows no significant influence on this enzymatic pathway, correlating with its lack of in vivo hypocholesterolemic activity.
Table 2: Comparative Effects of Ciprofibrate Enantiomers on Plasma Cholesterol in Normolipidemic Rats
| Compound Administered | Effect on Total Plasma Cholesterol | Effect on Hepatic Cholesterol 7α-Hydroxylase Activity | Primary Mechanism of Action |
| Ciprofibrate, (R)- | Significant Reduction (~25-30%) | Marked Increase | Enhanced catabolism of cholesterol to bile acids via PPARα activation. |
| Ciprofibrate, (S)- | Negligible to No Effect | No Significant Change | Lacks significant PPARα agonistic activity. |
| Vehicle Control | Baseline | Baseline | No pharmacological intervention. |
Preclinical Pharmacokinetic Profiling of Ciprofibrate R
Absorption Characteristics
Ciprofibrate (B1669075) is classified as a Biopharmaceutics Classification System (BCS) Class II drug, which is characterized by low solubility and high permeability. mdpi.com This high permeability facilitates its complete absorption from the small intestine. mdpi.com Studies in rats have shown that after oral administration, ciprofibrate is readily absorbed. nih.govresearchgate.net Peak plasma concentrations are typically reached within 1 to 4 hours. researchgate.net
Distribution Studies in Animal Models
Following absorption, ciprofibrate distributes into various tissues. Studies using radiolabeled [14C]ciprofibrate in rats showed that prior treatment with the drug did not alter its tissue distribution. nih.gov The volume of distribution has been noted to be large in preclinical models. nih.gov In rats that received a single intravenous dose, the compound was found extensively in different tissues, with the highest concentrations observed in the kidneys and the lowest in the heart. dovepress.com
Table 1: Tissue Distribution of Indo5 in Rats Following Intravenous Administration
| Tissue | Concentration (ng/g) |
| Liver | > Kidney |
| Kidney | ≈ Heart |
| Heart | > Lung |
| Lung | ≈ Large Intestine |
| Large Intestine | ≈ Small Intestine |
| Small Intestine | ≈ Stomach |
| Stomach | > Spleen |
| Spleen | > Brain |
| Brain | ≈ Testes |
Source: Adapted from preclinical studies on selective inhibitors. frontiersin.org
Metabolic Pathways and metabolite Identification
The metabolism of ciprofibrate is a critical aspect of its pharmacokinetic profile and has been a subject of several investigations. nih.govrsc.orgphysiology.org It is primarily metabolized in the liver. researchgate.net Understanding the formation of its metabolites is key to interpreting its pharmacological and toxicological data. evotec.com
Glucuronidation Conjugation Pathway
The primary metabolic pathway for ciprofibrate is glucuronidation, a phase II conjugation reaction. researchgate.netontosight.ai This process involves the conjugation of ciprofibrate with glucuronic acid, forming ciprofibrate acyl-glucuronide. ontosight.ainih.gov This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. ontosight.ainih.gov The resulting glucuronide is a major metabolite that influences the drug's plasma concentration and half-life. ontosight.ai Studies in rats have shown that ciprofibrate induces the expression of several UGT enzymes, including UGT1A1 and UGT1A5, which are involved in bilirubin (B190676) conjugation. nih.gov In humans, the beta-O-acylglucuronide accounts for 90-97% of the metabolites found in urine. nih.gov
Analysis of Degradation Products
Ciprofibrate has been shown to be unstable under certain conditions, leading to the formation of various degradation products. scielo.brceon.rsresearchgate.net It is particularly susceptible to degradation through acid and basic hydrolysis, as well as oxidation. scielo.brceon.rsresearchgate.netresearchgate.net
Under neutral (pH 7) conditions, degradation products include 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid and (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid. rsc.org In a basic aqueous solution, the major degradation product identified is 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid. rsc.org Further degradation of this product can yield 2-(4-ethynylphenoxy)-2-methylpropanoic acid. rsc.org Another degradant found under basic conditions is 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid. rsc.org
Table 2: Identified Degradation Products of Ciprofibrate
| Condition | Degradation Product |
| Neutral (pH 7) | 2-[4-(2-chloro-1-hydroxyprop-2-en-1-yl)phenoxy]-2-methylpropanoic acid |
| Neutral (pH 7) | (Z)-2-[4-(2-chloro-1-hydroxyprop-2-en-3-yl)-phenoxy]-2-methylpropanoic acid |
| Basic | 2-[4-(3-hydroxypropynyl)-phenoxy]-2-methylpropanoic acid |
| Basic | 2-(4-ethynylphenoxy)-2-methylpropanoic acid |
| Basic | 2-[4-(2-carboxyethyl)phenoxy]-2-methylpropanoic acid |
Source: Adapted from degradation studies. rsc.org
Excretion Pathways
The primary route of excretion for ciprofibrate and its metabolites is through the urine. nih.gov In humans, 90-97% of the administered dose is excreted in the urine as the beta-O-acylglucuronide. nih.gov In contrast, rat urine contains only about 10% of the calculated amount as the glucuronide conjugate, indicating a significant species difference in this excretion pathway. nih.gov No evidence of conjugation with amino acids has been found in investigations of urine and feces. nih.gov
Interspecies Pharmacokinetic Comparisons
Significant interspecies variations in the pharmacokinetics of ciprofibrate have been observed. physiology.orgdiva-portal.org For instance, while rats and mice both respond to the drug, differences in dosing are required to achieve similar effects, highlighting variations in their pharmacokinetic profiles. physiology.org The terminal disposition half-life in rats is approximately 82 hours. nih.gov
A notable difference exists in the metabolic profile between humans and rats. While glucuronidation is the major metabolic pathway in humans, with the glucuronide conjugate being the primary urinary metabolite, this is a minor pathway in rats. nih.gov Such interspecies differences in drug metabolism are a critical consideration in preclinical studies and for extrapolating animal data to humans. researchgate.netresearchgate.net
Table 3: Comparative Pharmacokinetic Data
| Species | Primary Urinary Metabolite | Terminal Half-life |
| Human | Ciprofibrate acyl-glucuronide (90-97%) | Not specified in preclinical data |
| Rat | Ciprofibrate acyl-glucuronide (~10%) | ~82 hours |
Source: Adapted from comparative metabolic and pharmacokinetic studies. nih.govnih.gov
Mouse Models
A thorough review of published scientific literature did not yield specific preclinical pharmacokinetic data for the (R)-enantiomer of ciprofibrate in mouse models. Studies conducted in mice have typically utilized the racemic mixture of ciprofibrate to evaluate its effects on gene expression, lipid metabolism, and peroxisome proliferation. nih.gov
Rat Models
Studies in rat models provide the most direct evidence of stereoselective pharmacokinetics for ciprofibrate's enantiomers. While comprehensive pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration) for (R)-Ciprofibrate are not detailed in available literature, comparative studies offer significant insights.
After administration of single oral doses of the individual enantiomers to male Fischer 344 rats, the S(-)-enantiomer showed slightly greater potency in reducing plasma cholesterol. nih.gov However, a key pharmacokinetic difference was observed after repeated dosing. Following a seven-day treatment period, the plasma concentrations of (R)+ Ciprofibrate measured 24 hours after the last dose were found to be greater than those of its S(-) optical antipode. nih.gov This observation suggests that (R)-Ciprofibrate may have a lower clearance rate or a different volume of distribution compared to the (S)-enantiomer in rats, leading to its accumulation upon multiple dosing. nih.gov
In vitro studies using rat liver microsomes have also shown that both the racemate and the individual enantiomers of ciprofibrate interact with cytochrome P-450. nih.gov
| Condition | Finding | Implication for (R)-Ciprofibrate |
|---|---|---|
| Single Oral Dose | S(-)-Ciprofibrate produced slightly greater reductions in plasma cholesterol. | Slightly less potent pharmacodynamic effect compared to the S-enantiomer initially. |
| Multiple (7-Day) Dosing | Plasma concentrations of R(+)-Ciprofibrate were greater than S(-)-Ciprofibrate (24h post-dose). | Suggests slower elimination and/or different distribution, leading to potential accumulation. |
Dog Models
Specific pharmacokinetic studies detailing the absorption, distribution, metabolism, and excretion of (R)-Ciprofibrate in dog models are not available in the current body of scientific literature. Preclinical research in dogs has been conducted using the racemic mixture to assess the effects of ciprofibrate on hypertriglyceridemia.
Cynomolgus Monkey Models
There is a lack of published data focusing on the specific pharmacokinetic profile of (R)-Ciprofibrate in cynomolgus monkeys. Preclinical safety and gene expression profiling studies in this non-human primate model have been performed using racemic ciprofibrate to understand species-specific responses to PPARα agonists. nih.gov
Physiologically-Based Pharmacokinetic (PBPK) Modeling
Physiologically-based pharmacokinetic (PBPK) modeling is a computational method used to predict the pharmacokinetic behavior of drugs across different species and populations. Despite its utility, a search of the scientific literature found no published PBPK models developed specifically for the (R)-enantiomer of ciprofibrate or for the stereoselective disposition of its enantiomers.
Allometric Scaling for Interspecies Extrapolation
Allometric scaling is a method used to extrapolate pharmacokinetic parameters from animal species to humans based on body weight and other physiological parameters. This technique is valuable in predicting human pharmacokinetics during drug development. However, there are no specific allometric scaling analyses for (R)-Ciprofibrate reported in the literature to facilitate its interspecies extrapolation. The development of such models would require robust pharmacokinetic data from multiple preclinical species, which are currently unavailable for this specific enantiomer.
Synthetic Methodologies and Stereoselectivity for Ciprofibrate R
Chiral Synthesis Approaches for (R)-Ciprofibrate
The synthesis of Ciprofibrate (B1669075), and specifically its (R)-enantiomer, involves a multi-step process that begins with simple starting materials and employs key organic reactions to build the complex target molecule. While many industrial syntheses produce a racemic mixture of Ciprofibrate, which is then resolved, chiral-specific approaches aim to create the desired enantiomer from the outset. Resolution of the final racemic compound can be achieved using High-Performance Liquid Chromatography (HPLC) with various chiral stationary phases. nih.gov
Starting Material Derivatization and Functionalization
The synthesis of the core structure of Ciprofibrate typically commences with readily available materials such as styrene (B11656) or p-hydroxybenzaldehyde. google.comgoogle.com
One common pathway begins with styrene. google.comgoogle.com The process involves:
Cyclization: Styrene undergoes a cyclization reaction with chloroform (B151607) and sodium hydroxide (B78521) to form 2,2-dichloro-1-phenylcyclopropane. google.com
Etherification & Cyclization (Alternative Route): An alternative route starts with p-hydroxybenzaldehyde, which first undergoes condensation and decarboxylation to yield p-hydroxystyrene. google.com This intermediate is then etherified by reacting with a 2-halogenated isobutyrate. The resulting product undergoes cyclization with chloroform under alkaline conditions with a phase transfer catalyst to create the dichlorocyclopropyl group attached to the phenoxy ring. google.com
These initial steps are crucial for creating the characteristic 2,2-dichlorocyclopropylphenyl moiety of Ciprofibrate.
Friedel-Crafts Acylation in Ciprofibrate Synthesis
A key step in building the Ciprofibrate backbone is the Friedel-Crafts acylation of the 2,2-dichlorocyclopropyl-phenyl intermediate. google.comorganic-chemistry.orgsigmaaldrich.com This electrophilic aromatic substitution reaction introduces an acyl group onto the phenyl ring. organic-chemistry.org
Key features of this step in Ciprofibrate synthesis include:
Acylating Agent: To improve yield and purity, long-chain fatty acyl chlorides (e.g., R1COCl where R1 is a C4 to C12 alkyl) are used instead of simpler agents like acetyl chloride. google.comgoogle.com The increased steric hindrance of the long-chain reagent reduces the reaction activity of the acyl chloride. google.compatsnap.com
Reaction Conditions: The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), and carried out in a halogenated aliphatic solvent like dichloromethane. google.compatsnap.com Temperatures are often kept moderate, around 30–35 °C. google.com
Table 1: Comparison of Acylating Agents in Friedel-Crafts Acylation
| Acylating Agent | Typical Conditions | Ortho-Isomer Byproduct | Yield/Purity | Source |
| Long-Chain Acyl Chloride (C4-C12) | AlCl₃, 30-35 °C | < 0.2% | Improved | google.comgoogle.com |
| Acetyl Chloride | AlCl₃, Lower Temp. | > 0.5% | Lower | google.comgoogle.com |
Baeyer-Villiger Oxidation in Ciprofibrate Synthesis
Following acylation, a Baeyer-Villiger oxidation is performed to convert the synthesized ketone into an ester. google.comsigmaaldrich.comwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group. sigmaaldrich.com
The specifics of this reaction in the synthesis of Ciprofibrate intermediates are:
Oxidizing Agent: Instead of traditional hydrogen peroxide, urea-hydrogen peroxide (UHP) is often used. google.comgoogle.com UHP is a stable, solid source of hydrogen peroxide that allows for more controlled release of the active oxygen. google.com It is often used in combination with an acid anhydride, such as maleic anhydride. google.comgoogle.com
Solvent: Acetic acid is a preferred solvent over acetic anhydride, leading to milder and more controllable reaction conditions. google.comgoogle.com
Transformation: The ketone, 1-[4-(2,2-dichlorocyclopropyl)phenyl]-1-alkanone, is oxidized to the corresponding ester, 4-(2,2-dichlorocyclopropyl)phenyl alkanoate. google.com This rearrangement is a critical step leading to the eventual formation of the phenolic ether linkage.
Hydrolysis and Purification Strategies
The final steps of the synthesis transform the intermediate ester into the final ciprofibrate product. google.com
Alcoholysis/Hydrolysis of the Ester: The ester from the Baeyer-Villiger step is first subjected to alcoholysis under basic conditions to yield 4-(2,2-dichlorocyclopropyl)phenol. google.comgoogle.com
Alkylation: The resulting phenol (B47542) is then alkylated. It reacts with an alpha-brominated isobutyrate ester in the presence of a base to form the ether linkage, yielding the ciprofibrate ester. google.com
Final Hydrolysis: This ester is then hydrolyzed under alkaline conditions (e.g., with sodium hydroxide) to cleave the ester group, forming the sodium salt of the carboxylic acid. google.com
Acidification and Purification: The reaction mixture is acidified with a dilute acid, such as hydrochloric acid, to a pH of 3.5-4.0, which precipitates the free carboxylic acid, Ciprofibrate. google.com The final product is then purified through washing and recrystallization from a solvent mixture like toluene (B28343) and n-hexane to achieve high purity (e.g., 99.8%). google.com
Stereoselective Transformations in Alpha-Methyl Substituted Compounds and Broader Relevance to Chiral Carboxylic Acids
Ciprofibrate belongs to the class of 2-arylpropionic acids, which are notable for their stereoselective biochemical behavior. nih.gov While direct chiral synthesis is one approach to obtaining a single enantiomer, nature often employs its own stereoselective processes. Many compounds in this class, particularly non-steroidal anti-inflammatory drugs (NSAIDs), exhibit a unique unidirectional metabolic chiral inversion, where the inactive (R)-enantiomer is converted in vivo to the active (S)-enantiomer. nih.govnih.gov
Chiral Inversion Mechanisms Involving Coenzyme A Conjugation
The primary mechanism for the chiral inversion of 2-arylpropionic acids involves their metabolic activation into coenzyme A (CoA) thioesters. nih.govrsc.org This biochemical pathway is a key feature of how the body processes these types of chiral carboxylic acids.
The process can be broken down into two main steps:
Stereoselective CoA Thioester Formation: The (R)-enantiomer of the acid is selectively converted into its corresponding thioester, (R)-2-arylpropionyl-CoA. nih.gov This reaction is catalyzed by an acyl-CoA synthetase and requires ATP as a cofactor. nih.gov The stereospecificity of this initial activation step is crucial; for some related drugs like ibuprofen, the enzyme primarily acts on the R-enantiomer, while the S-enantiomer is not a substrate. nih.gov
Epimerization/Racemization: The resulting (R)-2-arylpropionyl-CoA thioester then undergoes epimerization (inversion of the chiral center) to the (S)-form. rsc.orggriffith.edu.au This step is catalyzed by a specific enzyme, α-methylacyl-CoA racemase. rsc.orggriffith.edu.au The racemase facilitates the conversion between the two enantiomeric CoA esters. rsc.org
Following this inversion, the (S)-2-arylpropionyl-CoA can be hydrolyzed to release the active (S)-acid or enter other metabolic pathways. This unidirectional inversion from R to S explains why the pharmacological activity of some racemic profen drugs is greater than what would be expected from the S-enantiomer content alone. nih.gov
Ciprofibrate possesses a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers, (R)- and (S)-Ciprofibrate. The synthesis of the specific (R)-enantiomer requires stereoselective methods to either separate it from a mixture of both enantiomers or to create it directly.
The primary reported method for obtaining the individual enantiomers of ciprofibrate is through chiral resolution. This technique involves the separation of a racemic mixture (a 1:1 mixture of both enantiomers). One effective method is fractional crystallization, which takes advantage of the different physical properties of diastereomeric salts. researchgate.netresearchgate.net Research has shown that the R-(+)-enantiomer of ciprofibrate can be successfully isolated through the fractional crystallization of its diastereomeric salt formed with (+)-1-phenylethylamine. researchgate.netresearchgate.net In this process, the R-(+)-enantiomer forms a less soluble salt, allowing it to precipitate from the solution, enabling its separation. researchgate.netresearchgate.net
In addition to chemical resolution, chromatographic techniques are employed for the separation and analysis of ciprofibrate enantiomers. High-performance liquid chromatography (HPLC) using various chiral stationary phases has proven effective in resolving the enantiomers of ciprofibrate and related compounds.
Asymmetric synthesis, which aims to create a specific enantiomer directly, is a cornerstone of modern pharmaceutical manufacturing. ethz.chwikipedia.org These strategies often involve the use of chiral auxiliaries or catalysts to guide the stereochemical outcome of a reaction. ethz.chwikipedia.orgsigmaaldrich.com While specific applications of asymmetric synthesis to produce (R)-Ciprofibrate are not extensively detailed in the provided sources, this approach represents a key strategy for producing enantiomerically pure compounds. ethz.ch
Crystallographic Characterization and Polymorphism of Ciprofibrate
The solid-state structure of ciprofibrate has been determined through powder X-ray diffraction (PXRD), providing valuable insight into its three-dimensional arrangement. nih.govmdpi.com This analysis was reportedly the first of its kind for this compound. nih.govmdpi.comresearchgate.net
The crystallographic data indicates that ciprofibrate crystallizes in a monoclinic system with the space group P2 1/c. researchgate.net The crystal structure consists of a network of molecular aggregates that are aligned along the b-axis, with four formula units (Z = 4) contained within each unit cell. researchgate.net The integrity of this crystalline pattern is maintained by strong hydrogen bonds formed between the hydroxyl groups of adjacent molecules. mdpi.comresearchgate.net
Table 1: Crystallographic Data for Ciprofibrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Monoclinic | mdpi.comresearchgate.net |
| Space Group | P2 1/c | researchgate.net |
| a (Å) | 10.7646 (3) | researchgate.net |
| b (Å) | Value not specified | |
| c (Å) | Value not specified | |
| α (°) | 90 | |
| β (°) | Value not specified | |
| γ (°) | 90 | |
| Volume (ų) | Value not specified | |
| Z | 4 | researchgate.net |
Polymorphism is the capacity of a solid material to exist in multiple crystalline forms, which can have different physical properties. mdpi.com Due to the degrees of freedom within its chemical structure, ciprofibrate has the potential to form various polymorphs. mdpi.com Studies involving differential scanning calorimetry have suggested the possibility of physical interactions and changes characteristic of polymorphism when ciprofibrate is mixed with certain excipients, though these studies did not isolate and characterize distinct polymorphs of the pure compound. researchgate.net The existence of different polymorphic forms is a critical consideration in pharmaceutical development. dergipark.org.tr
Structure Activity Relationship Studies of Ciprofibrate R
Ligand-PPARα Interactions and Pharmacophore Features
The activation of Peroxisome Proliferator-Activated Receptor α (PPARα) by fibrate drugs, including ciprofibrate (B1669075), is a ligand-dependent process that initiates a cascade of events leading to the regulation of target genes. This process begins with the direct binding of the ligand to the receptor's ligand-binding domain (LBD), a large, flexible, Y-shaped pocket. mdpi.comnih.gov Upon binding, the ligand induces specific conformational changes in the receptor, which facilitates the dissociation of corepressor proteins and the recruitment of coactivator complexes. nih.govpnas.org
Crystallographic studies of the human PPARα-LBD have revealed the structural basis for these interactions. The binding pocket is comprised of a central region and four "arm" regions. rcsb.org Fibrates are known to activate PPARα through interactions with key amino acid residues within this pocket, including Tyrosine 464, Tyrosine 314, and Serine 280. researchgate.net Most interactions between the ligand and these residues, with the exception of the acidic head group, are hydrophobic. nih.gov The acidic carboxylate group of the fibrate molecule is a critical pharmacophoric feature, typically forming hydrogen bonds with residues such as Ser280 and Tyr464 at one end of the binding pocket. researchgate.net
Pharmacophore models for PPARα agonists, derived from combined ligand and structure-based approaches, generally consist of several key features: a negative ionizable (NI) feature, corresponding to the acidic headgroup, complemented by two hydrogen-bond acceptor (HBA) sites and two general hydrophobic (H) regions. researchgate.net Ciprofibrate and other fibrates fit this model, with their acidic moiety interacting with the polar network of the LBD and their hydrophobic tails occupying the large hydrophobic cavity of the Y-shaped pocket. nih.govnih.gov
The binding of a ligand like ciprofibrate stabilizes the active conformation of the receptor, particularly the C-terminal Activation Function-2 (AF-2) helix (helix 12). nih.govnih.gov This stabilized conformation creates a binding surface for coactivator proteins, which contain a conserved LXXLL motif (where L is leucine (B10760876) and X is any amino acid). pnas.orgresearchgate.net A multiprotein complex, termed the PPARα-interacting cofactor (PRIC) complex, has been identified that binds to the full-length PPARα in the presence of ligands like ciprofibrate. pnas.orgresearchgate.net This complex includes known coactivators such as CBP/p300 and SRC-1, which are crucial for mediating the transcriptional response. pnas.org Studies have shown that ciprofibrate can induce the binding of an array of proteins with molecular masses ranging from 80 to 300 kDa to PPARα. pnas.org
Modulatory Effects of Chemical Structural Variations on Biological Activity
The biological activity of fibrate-based compounds is highly sensitive to variations in their chemical structure. Structure-activity relationship (SAR) studies have explored how modifications to the core fibrate scaffold influence PPARα activation, potency, and selectivity. juniperpublishers.comjuniperpublishers.com These studies involve systematically altering different parts of the molecule, such as the acidic head, the central linker, and the lipophilic tail. researchgate.netresearchgate.net
One successful strategy to modulate activity involves modifying the carboxylic acid head group. While essential for agonist activity, replacing this group can dramatically alter the pharmacological profile. For instance, converting the carboxylic acid of fibrate agonists into sulfonimide derivatives has been shown to switch the compound's behavior from agonistic to antagonistic at the PPARα receptor. acs.org
The lipophilic tail of the fibrate molecule has also been a major target for chemical modification. Researchers have created numerous analogues by combining the clofibric acid skeleton with other lipophilic scaffolds, including those derived from natural products like stilbene (B7821643) and chalcone (B49325). researchgate.net This approach aimed to enhance the pharmacological activity by introducing properties from the natural scaffolds. researchgate.net For example, a series of chalcone fibrate hybrids were designed and synthesized, with some showing good agonistic activity on PPARα. sci-hub.se The introduction of a diazenyl function spaced by a three-atom linker from clofibric acid resulted in GL479, a potent dual PPARα/γ agonist. researchgate.net
Further SAR studies on stilbene-based fibrate analogues have provided detailed insights. The substitution pattern on the phenyl rings and the geometry of the vinyl double bond are critical for activity. rsc.org The data indicated that the E-isomer is generally more favorable than the Z-isomer for activating PPARα. rsc.org Furthermore, adding an acidic group, such as a phosphate (B84403) derivative, was found to result in greater activity. rsc.org Saturation of the vinyl double bond, however, changed the molecule's conformation and led to a loss of activity. rsc.org
| Compound/Series | Modification | Effect on PPARα Activity | Reference(s) |
| Fibrate Sulfonimides | Carboxylic acid head replaced with sulfonimide | Switched from agonist to antagonist | acs.org |
| GL479 | Clofibric acid skeleton combined with a phenyldiazenyl linker | Created a potent dual PPARα/γ agonist (EC₅₀ = 0.6 µM for PPARα) | researchgate.net |
| Stilbene Analogues | Introduction of various substituents on phenyl rings | E-isomers were more favorable; phosphate derivatives showed greater activity | rsc.org |
| Chalcone Hybrids | Fibrate scaffold hybridized with a chalcone backbone | Some hybrids showed good PPARα agonistic activity (e.g., compound 10i had Eₘₐₓ of 90.55%) | sci-hub.seresearchgate.net |
Optimization of Potency and Receptor Selectivity
A primary goal in the medicinal chemistry of fibrates has been to optimize their potency and enhance their selectivity for PPARα over the other isoforms, PPARγ and PPARδ. acs.orgresearchgate.net While classic fibrates like ciprofibrate and fenofibrate (B1672516) are considered PPARα-selective, they activate the receptor at relatively high micromolar concentrations and can exhibit cross-reactivity with other PPAR subtypes at these concentrations. nih.govacs.org This has driven the development of a new class of agents known as Selective PPARα Modulators (SPPARMα). researchgate.netnih.gov
The development of Pemafibrate (B1668597) (K-877) is a prime example of successful potency and selectivity optimization. researchgate.netd-nb.info Pemafibrate was designed by making key structural modifications to the traditional fibrate scaffold, including the insertion of a 2-aminobenzoxazole (B146116) ring and the addition of a phenoxyalkyl group. d-nb.info These changes resulted in a compound with a dramatically improved fit within the PPARα ligand-binding domain. nih.govmdpi.com Consequently, pemafibrate demonstrates over 2,500 times the potency of fenofibric acid in cell-based assays and exhibits high selectivity for PPARα over PPARγ and PPARδ. d-nb.infomdpi.com
Thermodynamic analysis reveals that the enhanced binding affinity of pemafibrate for PPARα is due to the optimization of both enthalpy (ΔH) and entropy (−TΔS) values. mdpi.com Furthermore, computational analysis indicates that the improved interaction is a result of an accumulation of favorable hydrophobic interactions within the ligand-binding pocket compared to older fibrates. mdpi.com
Conversely, some structural modifications have been shown to erode selectivity. The development of ureido-fibrates, for example, resulted in analogues that were potent on murine PPARα but significantly less potent on human PPARα, which reduced their selectivity profile on the human receptors. acs.org Some of these analogues even acted as dual PPARα/PPARγ agonists on human receptors, highlighting the subtle structural determinants that govern receptor selectivity. acs.org The design of quinazolinone-fibrate hybrids has also yielded compounds with significantly improved potency; certain analogues were found to be up to 27-fold more potent than fenofibrate. researchgate.netnih.gov
| Compound | Class | PPARα EC₅₀ | Selectivity Profile | Reference(s) |
| Ciprofibrate | Fibrate | ~300 µM | Moderately selective for PPARα | nih.gov |
| Fenofibric Acid | Fibrate | ~300 µM | Moderately selective for PPARα | nih.gov |
| Ureido-fibrate 6 | Ureido-fibrate | Micromolar range | Moderately PPARα-selective on both murine and human receptors | acs.org |
| Ureido-fibrate 5 & 7 | Ureido-fibrate | Micromolar range | PPARα-selective on murine receptors, dual PPARα/γ on human | acs.org |
| Pemafibrate (K-877) | SPPARMα | ~1.5 nM | >2500-fold selective for PPARα over PPARγ/δ | researchgate.netd-nb.info |
| Quinazolinone Hybrid 9q | Fibrate Hybrid | ~0.86 µM | 27-fold more potent than fenofibrate | nih.gov |
Influence of Stereochemistry on Activity and Binding Affinity
Ciprofibrate possesses a chiral center, meaning it exists as two non-superimposable mirror images, or enantiomers: (R)-Ciprofibrate and (S)-Ciprofibrate. The three-dimensional arrangement of atoms, or stereochemistry, is a critical factor in drug-receptor interactions, as biological macromolecules like PPARα are themselves chiral and can interact differently with each enantiomer. researchgate.netmdpi.com
While many studies on fibrates have been conducted using the racemic mixture (a 1:1 mix of both enantiomers), evidence from related compounds strongly indicates that stereochemistry plays a crucial role in both binding affinity and the nature of the biological response. researchgate.netnih.gov The PPARα binding pocket is known to be stereoselective. For example, studies with the endogenous ligand 8-hydroxyeicosatetraenoic acid (8-HETE) showed that the 8(S)-enantiomer is a potent, high-affinity ligand for PPARα, while the 8(R)-enantiomer is a very poor activator. nih.gov
More direct evidence comes from studies on chiral fibrate analogues. In one study focusing on PPARγ, analysis of a pair of ureidofibrate-like enantiomers revealed that the (R)-enantiomer behaved as a full agonist, whereas the (S)-enantiomer was a less potent, partial agonist. researchgate.net X-ray crystallography showed that the two enantiomers induced different degrees of stabilization of the AF-2 helix, providing a structural explanation for their different activities. researchgate.net
In another study, a rational design approach led to the synthesis of enantiomeric pairs derived from a PPAR pan-agonist. nih.gov This work identified the (S)-enantiomer, (S)-2, as a potent and selective partial agonist of PPARα. nih.gov This finding highlights that not only the potency (how strongly it binds) but also the efficacy (the level of activation) can be stereochemically dependent. The differential binding modes of these enantiomers within the PPARα and PPARγ LBDs were elucidated through molecular docking and dynamics simulations, attributing the therapeutic effects to the specific stereoisomer. nih.gov These examples collectively demonstrate that the specific spatial orientation of the functional groups on the chiral center of a fibrate molecule dictates the precise interactions within the binding pocket, influencing both binding affinity and the subsequent conformational changes that lead to receptor activation.
Design and Synthesis of Fibrate-Based Analogues
The fibrate scaffold has served as a versatile template for the design and synthesis of a wide array of new chemical entities aimed at improving pharmacological profiles or exploring novel biological activities. researchgate.netresearchgate.net Synthetic strategies often involve the modification of the three main components of the fibrate structure: the acidic head, the phenoxy linker, and the lipophilic tail.
A common synthetic approach involves the alkylation of a substituted phenol (B47542) with an α-halo ester, followed by hydrolysis of the ester to yield the final carboxylic acid. researchgate.net This fundamental route allows for significant variation in both the phenolic and ester components.
More complex analogues have been developed through multi-step synthetic pathways. For instance, phenyldiazenyl fibrate derivatives were synthesized with the goal of creating PPAR pan-agonists. nih.gov A key synthetic step in this process was the Mitsunobu reaction, used to couple a phenol with an appropriate alcohol to form the desired ether linkage, followed by ester hydrolysis to unmask the carboxylic acid. nih.gov
Hybrid molecules have also been a focus of extensive synthetic efforts. A series of quinazolinone-fibrate hybrids were synthesized to explore new antihyperlipidemic agents. researchgate.netnih.gov The synthesis involved building the quinazolinone core first and then linking it to the fibrate moiety. These efforts led to the discovery of compounds with significantly enhanced potency compared to the parent drug, fenofibrate. nih.gov Other hybridization strategies have included the creation of chalcone-fibrate sci-hub.se and stilbene-fibrate analogues, researchgate.net which combine the fibrate pharmacophore with scaffolds from natural products known for their own biological activities.
Computational Modeling and Simulation of Ciprofibrate R
Molecular Docking Investigations
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. nih.gov This method is crucial for understanding the structural basis of ligand recognition and for virtual screening of potential drug candidates.
Ciprofibrate (B1669075), as a PPARα agonist, binds within the receptor's large, hydrophobic ligand-binding domain (LBD). medpharmres.com The LBD is characterized by a distinctive Y-shaped or T-shaped cavity, which structural analyses have divided into several regions or "Arms". nih.govresearchgate.net
Crystallographic and docking studies reveal that Ciprofibrate establishes multiple interactions within this pocket. The carboxylic acid group of the molecule, a common feature among fibrates and other PPARα agonists, forms key polar interactions with a conserved network of amino acid residues. These typically include hydrogen bonds with Serine-280 (S280), Tyrosine-314 (Y314), Histidine-440 (H440), and Tyrosine-464 (Y464). nih.govmdpi.com
Docking algorithms use scoring functions to estimate the binding affinity of a ligand to its target, typically expressed in units of energy such as kcal/mol. A lower (more negative) score generally indicates a more favorable binding interaction. arxiv.org
In virtual screening studies, Ciprofibrate is often used as a reference compound or a positive control due to its known activity as a PPARα agonist. medpharmres.com Its docking score serves as a benchmark against which the binding potential of novel or natural compounds is measured. While specific docking scores for (R)-Ciprofibrate are not consistently reported across the literature, its established role as a reference ligand implies a strong and favorable binding affinity for the PPARα LBD. The binding affinity is a result of the sum of all interactions—hydrogen bonds, and electrostatic and hydrophobic contacts—between the ligand and the protein.
Detailed analysis of Ciprofibrate docked into the PPARα LBD has identified several key amino acid residues that are crucial for its binding and subsequent receptor activation. The interaction profile is dominated by a combination of polar and non-polar contacts. nih.gov The carboxylic acid moiety consistently interacts with a triad (B1167595) of residues (S280, H440, Y464) that stabilize the ligand's position. nih.gov Hydrophobic interactions with residues such as Phenylalanine-273 (Phe273) further secure the ligand within the binding cavity. nih.gov The interaction with Tyr314 is also noted as important for maintaining the active conformation of the protein. medpharmres.com The precise orientation and contacts made by Ciprofibrate within this pocket are essential for inducing the conformational change in the receptor's Activation Function-2 (AF-2) helix, a critical step for the recruitment of coactivators and initiation of gene transcription. oup.com
| Amino Acid Residue | Interaction Type | Role in Binding |
|---|---|---|
| Serine-280 (S280) | Hydrogen Bond | Anchors the carboxylic acid group of Ciprofibrate. nih.gov |
| Tyrosine-314 (Y314) | Hydrogen Bond | Interacts with the carboxylic acid group and helps maintain the active protein conformation. medpharmres.comnih.gov |
| Histidine-440 (H440) | Hydrogen Bond | Forms part of the polar network that stabilizes the ligand's acid moiety. nih.gov |
| Tyrosine-464 (Y464) | Hydrogen Bond | Contributes to the key polar interactions with the Ciprofibrate head group. nih.gov |
| Phenylalanine-273 (Phe273) | Hydrophobic | Contributes to the non-polar interactions that stabilize the rest of the molecule. nih.gov |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a powerful means to study the dynamic behavior of biological macromolecules over time. nih.gov By simulating the movements of atoms in the Ciprofibrate-PPARα complex, researchers can gain insights into the stability of the complex, conformational changes, and the energetic basis of binding that static docking models cannot provide. nih.govnih.gov
Once a ligand is docked, MD simulations are run to assess the stability of the predicted binding pose and to observe how the protein and ligand adapt to each other. Conformational analysis during an MD simulation often involves calculating metrics like the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF).
To obtain a more accurate estimation of binding affinity than docking scores alone, methods like the Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) and Molecular Mechanics Generalized Born Surface Area (MM-GBSA) are employed. nih.govnih.gov These "end-point" methods calculate the free energy of binding by combining the molecular mechanics energies of the system with continuum solvation models. pkusz.edu.cn
| Energy Component | Description | Typical Contribution to Binding |
|---|---|---|
| ΔE_vdw (van der Waals) | Energy from short-range attractive and repulsive forces. nih.gov | Favorable (Negative) |
| ΔE_ele (Electrostatic) | Energy from Coulombic interactions between charged atoms. nih.gov | Favorable (Negative) |
| ΔG_pol (Polar Solvation) | Energy required to move a molecule from vacuum into the polar solvent (water). nih.gov | Unfavorable (Positive) |
| ΔG_nonpol (Non-Polar Solvation) | Energy associated with creating a cavity in the solvent and van der Waals interactions with the solvent. nih.gov | Favorable (Negative) |
| ΔG_bind (Total Binding Free Energy) | The sum of all energy components, indicating the overall binding affinity. nih.gov | Favorable (Negative) for a stable complex |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netucsb.edu QSAR models are developed by correlating variations in the structural or physicochemical properties of a series of molecules with their observed biological responses.
For a compound like (R)-Ciprofibrate, which acts as a Peroxisome Proliferator-Activated Receptor alpha (PPARα) agonist, QSAR models can be instrumental. nih.govnih.gov These models help in understanding the key structural features required for potent agonistic activity and can guide the design of new, more effective analogues.
Hologram QSAR and Other Predictive Approaches
Hologram QSAR (HQSAR) is a 2D QSAR technique that circumvents the need for 3D structural alignment, a common bottleneck in other methods like CoMFA. semanticscholar.orgnih.gov The HQSAR methodology involves generating molecular "holograms" for each molecule in a dataset. researchgate.net These holograms are essentially molecular fingerprints that encode the counts of various substructural fragments. semanticscholar.orgnih.gov The process involves:
Generating all possible molecular fragments (linear, branched, and overlapping) from the 2D structure of the molecule. nih.gov
Assigning each unique fragment a specific integer value through a hashing algorithm. researchgate.net
Folding these hashed fragments into a fingerprint of a fixed length, known as the molecular hologram. The number of fragments hashing to a particular bin in the hologram is recorded.
This hologram, which captures the unique structural composition of the molecule, is then used as the set of predictor variables. semanticscholar.org Using statistical methods like Partial Least Squares (PLS), a correlation is established between the hologram data and the biological activity of the molecules in the training set. nih.gov The resulting model can then be used to predict the activity of new, untested compounds. semanticscholar.org
While specific HQSAR studies focusing solely on (R)-Ciprofibrate are not prominent in the literature, this approach is highly applicable to the fibrate class. By analyzing a series of fibrate analogues, an HQSAR model could rapidly identify key structural motifs that contribute positively or negatively to PPARα agonism.
Prediction of Pharmacological Activity and Mechanistic Insights
The primary goal of a QSAR model is to predict the activity of novel compounds. semanticscholar.org For (R)-Ciprofibrate and its analogues, a validated QSAR model could predict their potency as PPARα agonists before synthesis, saving significant time and resources.
Beyond prediction, QSAR models offer valuable mechanistic insights. HQSAR, for example, can generate contribution maps. nih.gov These maps are color-coded diagrams of a molecule that highlight which specific atoms and fragments have a favorable, neutral, or unfavorable contribution to the biological activity. nih.gov For (R)-Ciprofibrate, such a map could reveal that the carboxylic acid head group, the phenoxy linker, and the cyclopropyl (B3062369) moiety have distinct contributions to its binding affinity and activation of PPARα. This information provides a structural rationale for its pharmacological activity and guides rational drug design.
Identification of Molecular Descriptors Explaining Structure-Activity Relationships
The foundation of any QSAR model is the set of molecular descriptors used. These are numerical values that quantify different aspects of a molecule's structure and properties. ucsb.edu For a molecule like (R)-Ciprofibrate, a range of descriptors would be calculated to build a robust QSAR model for PPAR agonism. These descriptors fall into several categories. researchgate.net
Table 1: Types of Molecular Descriptors Relevant to (R)-Ciprofibrate QSAR
| Descriptor Class | Examples | Relevance to (R)-Ciprofibrate's Activity |
| Constitutional (1D) | Molecular Weight, Atom Counts, Number of Rings | Describes the basic composition and size, affecting properties like solubility and membrane permeability. |
| Topological (2D) | Connectivity Indices (e.g., Zagreb indices), Shape Indices | Quantifies molecular branching and shape, which is crucial for fitting into the PPARα ligand-binding pocket. researchgate.net |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D shape and size of the molecule, critical for receptor complementarity. |
| Physicochemical | LogP (lipophilicity), Molar Refractivity, Polarizability | Governs how the molecule partitions between aqueous and lipid environments and its ability to engage in van der Waals interactions within the binding site. ucsb.edu |
| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Atomic Charges | Determines the molecule's ability to participate in electrostatic and hydrogen bonding interactions with key amino acid residues in the PPARα active site. ucsb.edu |
In QSAR studies of PPAR agonists, descriptors related to lipophilicity (LogP), molecular shape, and the presence of hydrogen bond acceptors (like the carboxylate oxygen atoms) are often found to be critical for activity. researchgate.netnih.gov
Molecular Interaction Field (MIF) Calculations
Molecular Interaction Field (MIF) calculations are a 3D-QSAR technique used to visualize and quantify the interaction energies between a target molecule and a "probe" atom or functional group. The molecule of interest, such as (R)-Ciprofibrate, is placed in a 3D grid, and the interaction energy (steric and electrostatic) with a probe is calculated at each grid point.
Common probes include a proton (mapping hydrogen bond acceptor regions), a hydroxyl group (mapping hydrogen bond donor regions), and a methyl group (mapping hydrophobic interaction regions). The resulting energy values create a 3D contour map that highlights regions around the molecule that are favorable or unfavorable for specific types of interactions. For (R)-Ciprofibrate, an MIF analysis would likely show a strong favorable region for hydrogen bond acceptor interactions around the carboxylic acid group and favorable hydrophobic regions around the dichlorophenyl and cyclopropyl rings, aligning with the known features of the PPARα ligand-binding pocket.
Virtual Screening Strategies for Analogues
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. researchgate.net For discovering analogues of (R)-Ciprofibrate or novel PPARα agonists, several virtual screening strategies can be employed. nih.govrsc.org
Ligand-Based Virtual Screening (LBVS): This approach uses the structure of a known active ligand, like Ciprofibrate, as a template. The database is searched for molecules with similar 2D fingerprints or 3D shapes (pharmacophores). A pharmacophore model for a fibrate would typically include features like a hydrogen bond acceptor (the carboxylic acid), a hydrophobic aromatic region, and another hydrophobic group.
Structure-Based Virtual Screening (SBVS): This method utilizes the 3D structure of the target protein, PPARα. mdpi.com A technique called molecular docking is used to computationally place candidate molecules from a library into the ligand-binding pocket of PPARα. nih.gov The molecules are then scored based on their predicted binding affinity and how well they fit, allowing for the ranking and selection of the most promising candidates for further testing. nih.gov In studies screening for new PPARα agonists, fibrates like Ciprofibrate are often used as reference compounds to validate the docking protocol. consensus.app
Interaction Fingerprint Analysis
Interaction fingerprint (IFP) analysis is a powerful post-processing tool used after molecular docking or during molecular dynamics simulations. nih.gov It translates the complex 3D information of a protein-ligand interaction into a simple, one-dimensional bitstring or vector. nih.gov
To generate an IFP for an (R)-Ciprofibrate–PPARα complex, each amino acid residue in the binding pocket is analyzed for the types of interactions it makes with the ligand. nih.gov
Table 2: Potential Interaction Types for (R)-Ciprofibrate in the PPARα Binding Site
| Interaction Type | Description | Potential Residues Involved |
| Hydrogen Bond | A strong directional interaction between a donor and an acceptor. | The carboxylate of Ciprofibrate with residues like Serine, Tyrosine, or Histidine. mdpi.com |
| Hydrophobic Contact | Non-polar interactions between hydrophobic parts of the ligand and protein. | The dichlorophenyl and cyclopropyl rings of Ciprofibrate with aliphatic or aromatic residues like Leucine (B10760876), Isoleucine, and Phenylalanine. |
| Ionic Interaction | An electrostatic attraction between oppositely charged groups. | The negatively charged carboxylate of Ciprofibrate with a positively charged residue like Arginine or Lysine. |
| π-π Stacking | An interaction between aromatic rings. | The dichlorophenyl ring of Ciprofibrate with a Phenylalanine, Tyrosine, or Histidine residue. |
Each bit in the fingerprint corresponds to a specific residue-interaction pair. A "1" indicates the presence of that interaction, while a "0" indicates its absence. By comparing the interaction fingerprints of different proposed analogues, researchers can quickly assess whether a new compound maintains the key interactions necessary for potent activity, providing a detailed and interpretable view of the structure-activity relationship. nih.govnih.gov
Drug Discovery and Development Perspectives for Ciprofibrate R
Target Identification and Validation in Disease Mechanisms
The primary molecular target of ciprofibrate (B1669075) is the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear hormone receptor that plays a crucial role in regulating lipid and glucose metabolism. patsnap.com The identification of PPARα as the target for fibrates like ciprofibrate was a significant step in understanding their mechanism of action. oup.com Target identification involves pinpointing the specific molecule or pathway that a drug candidate interacts with to produce its therapeutic effect. danaher.com This process is critical for understanding the drug's mechanism of action and for developing more effective and safer drugs. danaher.comnih.gov
Validation of PPARα as a therapeutic target involves demonstrating its direct role in disease pathophysiology. rapidnovor.com For instance, PPARα activation by ligands like ciprofibrate leads to the regulation of genes involved in fatty acid uptake, utilization, and catabolism. patsnap.com This results in lowered triglyceride levels and an increase in high-density lipoprotein (HDL) cholesterol, which are key factors in managing hyperlipidemia. patsnap.comkoreamed.org The process of target validation confirms that modulating the target will have a therapeutic benefit. danaher.comwjbphs.com Genetic studies, functional genomics, and proteomic analyses are common methods used for target identification and validation. danaher.comwjbphs.com For example, genetic validation can involve manipulating the target gene to observe the effect on the disease phenotype. wjbphs.com
The interaction between ciprofibrate and PPARα triggers a cascade of events, including the increased expression of lipoprotein lipase (B570770) (LPL), an enzyme that breaks down triglycerides. patsnap.com It also enhances the liver's uptake of low-density lipoprotein (LDL) particles and increases the production of apolipoproteins A-I and A-II, which are major components of HDL. patsnap.comahajournals.org These actions collectively contribute to the lipid-lowering effects of ciprofibrate.
Recent research has also explored other potential targets for ciprofibrate. A computational drug repurposing study suggested that ciprofibrate could be a potential inhibitor of alanine (B10760859) racemase, a critical enzyme in the cell wall synthesis of Mycobacterium tuberculosis, indicating its potential for combating drug-resistant tuberculosis. x-mol.net This highlights the ongoing efforts in target identification and the potential for repurposing existing drugs for new therapeutic applications.
Assay Development and High-Throughput Screening for PPARα Ligands
The discovery of new and improved PPARα ligands relies heavily on the development of robust assay systems and high-throughput screening (HTS) campaigns. nih.gov Assays are designed to measure the activity of a compound on its target. For PPARα, these assays typically measure the receptor's ability to activate gene transcription in the presence of a potential ligand. pnas.orgacs.org
Several types of assays are employed in the screening for PPARα agonists:
Cell-Based Reporter Gene Assays: These are widely used methods where cells are engineered to express PPARα and a reporter gene (like luciferase) linked to a PPARα-responsive element. nih.govjst.go.jpjst.go.jp When a compound activates PPARα, the receptor binds to the responsive element and drives the expression of the reporter gene, which produces a measurable signal. jst.go.jpjst.go.jp These assays are amenable to HTS, allowing for the rapid screening of large compound libraries. nih.gov
Ligand-Binding Assays: These assays directly measure the binding of a compound to the PPARα protein. pnas.org A novel conformation-based assay has been developed that screens for activators based on their ability to bind to PPARα and induce DNA binding. pnas.org
In Vitro Transactivation Assays: These assays use chimeric receptors, where the ligand-binding domain (LBD) of PPARα is fused to the DNA-binding domain of another protein, like GAL4. acs.org This allows for the specific assessment of a compound's ability to activate the PPARα LBD. acs.org
HTS campaigns utilize these assays to screen thousands to millions of compounds for their ability to activate PPARα. tandfonline.com The quality and reliability of HTS are evaluated using statistical parameters like the Z'-factor. nih.gov The data generated from HTS helps in identifying "hits"—compounds that show promising activity.
| Assay Type | Principle | Application in Ciprofibrate (R)- Research |
|---|---|---|
| Cell-Based Reporter Gene Assays | Measures transcriptional activation of a reporter gene by PPARα in the presence of a ligand. nih.govjst.go.jp | Used to screen for and characterize the activity of ciprofibrate and its analogues on PPARα. plos.org |
| Ligand-Binding Assays | Directly measures the binding affinity of a compound to the PPARα protein. pnas.org | Confirms direct interaction of ciprofibrate with the PPARα ligand-binding domain. pnas.org |
| In Vitro Transactivation Assays | Assesses the activation of the PPARα ligand-binding domain using a chimeric receptor system. acs.org | Allows for specific characterization of the agonistic properties of ciprofibrate analogues. acs.org |
Hit Identification and Lead Optimization Strategies for Ciprofibrate (R)- Analogues
Following HTS, the identified "hits" undergo a process of lead optimization to improve their potency, selectivity, and pharmacokinetic properties. researchgate.net For ciprofibrate analogues, this involves synthesizing and evaluating new chemical entities based on the structure of ciprofibrate. science.govresearchgate.net
Structure-activity relationship (SAR) studies are crucial in this phase. By systematically modifying the chemical structure of ciprofibrate, researchers can understand how different functional groups contribute to its activity. mdpi.com For example, studies on clofibric acid analogues, a related fibrate, have shown that modifications to the linker between the aromatic core and the acidic group can significantly impact PPARα activation. researchgate.net
Lead optimization strategies for fibrate analogues have included:
Scaffold Hopping: Replacing the core structure of the molecule while retaining key pharmacophoric features to discover novel chemical series. frontiersin.org
Bioisosteric Replacement: Substituting functional groups with others that have similar physical or chemical properties to improve potency or reduce side effects. researchgate.net
Conjugation with other molecules: Combining the fibrate structure with other pharmacophores, such as those from natural products, to enhance activity. researchgate.net
The goal of lead optimization is to identify a preclinical candidate with an optimal balance of efficacy, safety, and drug-like properties. researchgate.net
Preclinical Candidate Selection and Characterization
A promising lead compound that emerges from the optimization process is selected as a preclinical candidate for further development. researchgate.net This stage involves extensive characterization of the compound's biological activity and safety profile in preclinical models. nih.gov
For a (R)-Ciprofibrate analogue, preclinical characterization would involve:
In vitro studies: Further confirming its potency and selectivity for PPARα over other PPAR subtypes (PPARγ and PPARβ/δ). plos.org This is important because non-specific activation of other PPARs can lead to undesirable side effects. ahajournals.org
In vivo studies: Evaluating its efficacy in animal models of dyslipidemia and other metabolic diseases. nih.govmdpi.com For example, studies in rats and mice have been used to assess the effects of fibrates on lipid levels and gene expression. plos.orgahajournals.org It is important to note that there can be species differences in the response to PPARα agonists, with rodents being more responsive than primates. plos.orgiarc.fr
Pharmacokinetic and ADMET studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound. researchgate.net
Preclinical studies have shown that fibrates like ciprofibrate can induce liver enlargement and peroxisome proliferation in rodents, an effect that is not observed to the same extent in humans. plos.orgiarc.fr This highlights the importance of carefully selecting appropriate animal models and interpreting the data in the context of human physiology. nih.gov
| Preclinical Study Type | Objective | Example for Fibrates |
|---|---|---|
| In Vitro Potency and Selectivity | To determine the compound's activity on PPARα and its specificity compared to other PPAR subtypes. plos.org | Transient transfection assays showing ciprofibrate induces rat but not human PPARα-mediated reporter gene activity. plos.org |
| In Vivo Efficacy Models | To evaluate the compound's therapeutic effect in animal models of disease. nih.govmdpi.com | Studies in Sprague-Dawley rats and apoE2 transgenic mice to assess the effects of pemafibrate (B1668597) on triglyceride and HDL-C levels. mdpi.com |
| Pharmacokinetics (ADME) | To understand how the body absorbs, distributes, metabolizes, and excretes the compound. researchgate.net | Evaluation of the oral bioavailability of new fibrate derivatives in rats. bioline.org.br |
| Toxicology Studies | To identify potential adverse effects of the compound. iarc.fr | Chronic studies of ciprofibrate in primates to assess long-term safety. iarc.fr |
Innovative Approaches in Drug Discovery
Application of Artificial Intelligence in Compound Identification
Artificial intelligence (AI) is increasingly being used to accelerate the drug discovery process, from target identification to lead optimization. frontiersin.orgarxiv.org AI algorithms can analyze vast datasets of chemical structures and biological activities to predict the properties of new compounds and identify promising drug candidates. arxiv.org
In the context of PPARα ligand discovery, AI can be applied in several ways:
Virtual Screening: AI-powered models can screen large virtual libraries of compounds to identify those that are likely to bind to and activate PPARα. sddn.es This can significantly reduce the time and cost associated with experimental HTS.
De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties, such as high potency for PPARα and favorable ADMET characteristics. frontiersin.org In one instance, a deep recurrent neural network was used to design and validate novel inhibitors for nuclear receptors, including PPARα. frontiersin.org
Predictive Modeling: AI can be used to build models that predict the binding affinity, efficacy, and potential toxicity of compounds, helping to prioritize candidates for synthesis and testing. arxiv.org A deep learning model has been developed to predict the binding affinity of ligands to the PPAR family of receptors. arxiv.org
Rationalizing Combination Therapies: AI platforms can analyze disease maps to prioritize therapeutic strategies, such as identifying the potential benefits of dual PPARα/γ agonists. nih.gov
The integration of AI into the drug discovery pipeline holds great promise for the identification of novel and improved (R)-Ciprofibrate analogues and other PPARα modulators. arxiv.org
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying (R)-Ciprofibrate in pharmaceutical formulations?
- Methodology : Use reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and methanol-water mobile phase (70:30 v/v) at 245 nm. Validate the method via linearity (3–18 µg/mL, r² ≥ 0.999), precision (%RSD < 2%), and recovery (100.57 ± 0.97%) . Alternatively, first-derivative UV spectrophotometry at 245 nm avoids interference from tablet excipients and requires minimal sample preparation .
Q. How can researchers ensure accuracy when analyzing (R)-Ciprofibrate in biological matrices like plasma or urine?
- Methodology : Employ chiral stationary phase HPLC or capillary electrophoresis to resolve enantiomers and metabolites. For plasma, use protein precipitation with acetonitrile followed by solid-phase extraction to isolate (R)-Ciprofibrate. Validate using spiked recovery tests (e.g., 98–102% accuracy) and internal standards (e.g., fenofibric acid) to correct for matrix effects .
Q. What parameters are critical for validating a Ciprofibrate quantification protocol?
- Methodology : Assess (i) linearity (correlation coefficient > 0.999), (ii) precision (intra-day %RSD < 1.5%, inter-day < 2%), (iii) accuracy (recovery 98–102%), and (iv) specificity (no interference from degradation products or isomers). Include robustness testing by varying column temperature (±2°C) and flow rate (±0.1 mL/min) .
Advanced Research Questions
Q. How does (R)-Ciprofibrate modulate peroxisome proliferator-activated receptor alpha (PPARα) activity, and what experimental models best capture its species-specific effects?
- Methodology : Use hepatocyte cultures from rats (responsive) and primates (non-responsive) to compare PPARα activation via luciferase reporter assays. Monitor downstream targets (e.g., CYP4A enzymes) via qPCR and Western blotting. Note: Chronic dosing in rats induces oxidative DNA damage (8-hydroxydeoxyguanosine), but marmosets show no peroxisome proliferation even after 3 years, highlighting species-specific PPARα binding affinities .
Q. What experimental designs resolve contradictions in lipid-modifying outcomes of (R)-Ciprofibrate across studies?
- Methodology : Conduct dose-response studies in diabetic models (e.g., Zucker rats) with controlled diets. Measure fasting/postprandial triglycerides, HDL-C, and endothelial function (flow-mediated dilation). For example, a double-blind trial showed (R)-Ciprofibrate reduced postprandial triglycerides by 57% and oxidative stress (electron paramagnetic resonance) by 80% in type 2 diabetes patients, but LDL-C remained unchanged .
Q. What mechanisms underlie (R)-Ciprofibrate-induced oxidative DNA damage, and how can this be mitigated in preclinical models?
- Methodology : Quantify 8-hydroxydeoxyguanosine (8-OH-dG) in rat liver DNA via HPLC-ECD after chronic treatment (≥16 weeks). Co-administer antioxidants (e.g., N-acetylcysteine) to assess redox balance restoration. Note: Oxidative stress correlates with peroxisome proliferation intensity, which is absent in primates, suggesting species-specific risk profiles .
Q. How do enantiomeric differences between (R)- and (S)-Ciprofibrate impact pharmacological activity and metabolic stability?
- Methodology : Synthesize pure enantiomers and compare PPARα/γ activation in transfected COS-1 cells. Assess metabolic clearance using human liver microsomes with CYP2C8/9 inhibitors. The (R)-enantiomer shows 10-fold higher PPARα binding affinity and slower glucuronidation in urine assays .
Data Contradiction Analysis
Q. Why do some studies report significant peroxisome proliferation in rodents but not primates after (R)-Ciprofibrate treatment?
- Resolution : Rodent PPARα has a larger ligand-binding pocket, enabling stronger activation by fibrates. In marmosets, even 3-year exposure (20 mg/kg/day) failed to increase peroxisomal β-oxidation or catalase activity. Use comparative genomics to identify PPARα structural variants and transgenic models to validate receptor-ligand interactions .
Q. How can conflicting results on (R)-Ciprofibrate’s impact on CETP (cholesteryl ester transfer protein) be reconciled?
- Resolution : CETP expression is upregulated in hyperlipidemic patients but suppressed in normolipidemic models. Design studies stratifying participants by baseline HDL-C and triglycerides. For example, CETP activity increased 1.5-fold in dyslipidemic humans but showed no change in healthy rats, altering reverse cholesterol transport efficiency .
Methodological Best Practices
- For in vivo studies : Use isocaloric pair-fed controls to isolate drug effects from dietary variability .
- For chiral analysis : Combine HPLC with polarimetric detection or chiral derivatization (e.g., Marfey’s reagent) to ensure enantiomeric purity .
- For oxidative stress assays : Pair electron paramagnetic resonance (EPR) with lipid peroxidation markers (MDA, 4-HNE) for comprehensive redox profiling .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
